3-amino-6-methyl-1H-pyrimidine-2,4-dithione
Description
Properties
IUPAC Name |
3-amino-6-methyl-1H-pyrimidine-2,4-dithione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S2/c1-3-2-4(9)8(6)5(10)7-3/h2H,6H2,1H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGVLZALXRGVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N(C(=S)N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide presents a comprehensive, proposed synthetic pathway for the novel heterocyclic compound, 3-amino-6-methyl-1H-pyrimidine-2,4-dithione. As a compound of interest for applications in medicinal chemistry and drug development, its synthesis is of significant importance. This document provides a detailed, three-stage methodology, commencing with the well-established synthesis of 6-methyluracil. The subsequent key transformations involve a thionation step to yield 6-methyl-1H-pyrimidine-2,4-dithione, followed by a proposed N-amination to introduce the desired 3-amino functionality. This guide is intended to provide a robust theoretical and practical framework for the synthesis of this target molecule, addressing the causality behind experimental choices and providing detailed protocols.
Introduction and Synthetic Strategy
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The pyrimidine scaffold, in particular, is a privileged structure found in a plethora of biologically active molecules. This guide details a proposed synthetic route to a novel derivative, this compound. The introduction of a dithione functionality and an amino group at the N3 position is anticipated to confer unique physicochemical and biological properties.
The proposed synthesis is a three-stage process, designed for clarity, efficiency, and scalability. The overall workflow is depicted in the diagram below.
Caption: Proposed three-stage synthesis workflow for this compound.
Stage 1: Synthesis of 6-Methyluracil
The synthesis of the starting material, 6-methyluracil, is a well-documented and robust procedure involving the condensation of ethyl acetoacetate with urea.[1][2][3][4][5][6]
Reaction Principle
This reaction is a classic example of a Biginelli-type condensation. The reaction proceeds via the formation of a β-uraminocrotonic ester intermediate, which then undergoes base-catalyzed intramolecular cyclization to form the pyrimidine ring.
Caption: Simplified mechanism for the synthesis of 6-methyluracil.
Detailed Experimental Protocol
Materials:
-
Ethyl acetoacetate
-
Urea
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
-
Glacial Acetic Acid (for purification, optional)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (1.0 eq), urea (1.1 eq), and absolute ethanol.
-
Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Prepare a solution of sodium hydroxide in water and heat to approximately 90-95°C.
-
Slowly add the crude reaction mixture to the hot sodium hydroxide solution with vigorous stirring.
-
Cool the resulting solution to about 60-65°C and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.
-
The 6-methyluracil will precipitate out of solution. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol.
-
Dry the product in a vacuum oven. For higher purity, the crude 6-methyluracil can be recrystallized from glacial acetic acid.[5]
Characterization of 6-Methyluracil
| Property | Value | Reference |
| Appearance | White crystalline powder | [7] |
| Melting Point | >300 °C (decomposes) | [5] |
| Molecular Formula | C₅H₆N₂O₂ | |
| Molecular Weight | 126.11 g/mol | |
| Solubility | Sparingly soluble in cold water, soluble in hot water and aqueous alkali. |
Stage 2: Thionation of 6-Methyluracil
This stage involves the conversion of the carbonyl groups at positions 2 and 4 of 6-methyluracil to thiocarbonyl groups using Lawesson's reagent to yield 6-methyl-1H-pyrimidine-2,4-dithione.[8]
Reaction Principle
Lawesson's reagent is a widely used thionating agent for carbonyl compounds. The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group with the reactive dithiophosphine ylide form of Lawesson's reagent, followed by a retro [2+2] cycloreversion to form the thiocarbonyl and a stable phosphorus-oxygen double bond.
Caption: Simplified mechanism for the thionation of 6-methyluracil.
Detailed Experimental Protocol
Materials:
-
6-Methyluracil (from Stage 1)
-
Lawesson's Reagent
-
Anhydrous Toluene or Dioxane
-
Silica Gel for column chromatography
Equipment:
-
Dry round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle
-
Magnetic stirrer
-
Apparatus for column chromatography
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, suspend 6-methyluracil (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (2.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization of 6-Methyl-1H-pyrimidine-2,4-dithione
| Property | Predicted Value | Basis of Prediction |
| Appearance | Yellowish solid | Analogy with other dithiouracil derivatives[9] |
| Melting Point | >300 °C | Dithiation often increases melting point. |
| Molecular Formula | C₅H₆N₂S₂ | |
| Molecular Weight | 158.25 g/mol | |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF. | General solubility of similar heterocyclic compounds. |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~2.1 (s, 3H, CH₃), ~5.8 (s, 1H, C⁵-H), ~12.5-13.5 (br s, 2H, N¹-H, N³-H) | Based on the spectrum of 6-methyl-2-thiouracil[2][10] and the expected deshielding effect of the second thione group. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~20 (CH₃), ~105 (C⁵), ~160 (C⁶), ~175 (C⁴=S), ~185 (C²=S) | Based on data for 2,4-dithiouracil.[9] |
| IR (KBr, cm⁻¹) | ~3100-3000 (N-H str.), ~1550 (C=C str.), ~1250-1150 (C=S str.) | Characteristic absorptions for thiouracil derivatives.[2][11] |
Stage 3: N-Amination of 6-Methyl-1H-pyrimidine-2,4-dithione (Proposed)
This final stage is a proposed reaction to introduce the amino group at the N3 position of the pyrimidine ring. Based on literature precedents for the N-amination of pyrimidones, hydroxylamine-O-sulfonic acid (HOSA) is a promising reagent for this transformation.[1][12][13][14][15]
Reaction Principle
Hydroxylamine-O-sulfonic acid is an electrophilic aminating agent. The reaction is proposed to proceed via the deprotonation of the N3-H of the dithiouracil by a base, followed by nucleophilic attack of the resulting anion on the nitrogen atom of HOSA, with the sulfonate group acting as a leaving group.
Caption: Proposed mechanism for the N-amination of 6-methyl-1H-pyrimidine-2,4-dithione.
Detailed Experimental Protocol (Proposed)
Materials:
-
6-Methyl-1H-pyrimidine-2,4-dithione (from Stage 2)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium hydroxide or Sodium hydride
-
Anhydrous Dimethylformamide (DMF) or Dioxane
-
Saturated aqueous sodium bicarbonate solution
Equipment:
-
Dry round-bottom flask with a nitrogen inlet and dropping funnel
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 6-methyl-1H-pyrimidine-2,4-dithione (1.0 eq) in anhydrous DMF.
-
Cool the solution in an ice bath and add a suitable base, such as potassium hydroxide (1.1 eq) or sodium hydride (1.1 eq), portion-wise.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the N3-anion.
-
In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in a minimal amount of cold water or DMF.
-
Add the HOSA solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Predicted Characterization of this compound
| Property | Predicted Value | Basis of Prediction |
| Appearance | Solid (color to be determined) | |
| Molecular Formula | C₅H₇N₃S₂ | |
| Molecular Weight | 173.26 g/mol | |
| Solubility | Likely soluble in polar aprotic solvents (DMSO, DMF). | General solubility of similar heterocyclic compounds. |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~2.1 (s, 3H, CH₃), ~5.9 (s, 1H, C⁵-H), ~5.5-6.0 (br s, 2H, NH₂), ~12.5 (br s, 1H, N¹-H) | The NH₂ protons are expected to be a broad singlet. The N¹-H proton is expected to be present. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~20 (CH₃), ~105 (C⁵), ~160 (C⁶), ~175 (C⁴=S), ~185 (C²=S) | The carbon chemical shifts are not expected to change significantly upon N-amination. |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H str., multiple bands for NH and NH₂), ~1620 (N-H bend), ~1550 (C=C str.), ~1250-1150 (C=S str.) | Appearance of characteristic NH₂ stretching and bending vibrations. |
| Mass Spec (ESI+) | m/z = 174.02 [M+H]⁺, 196.00 [M+Na]⁺ | Predicted based on the molecular formula. |
Safety Considerations
-
Urea and Ethyl Acetoacetate: These are relatively low-hazard materials, but standard laboratory safety precautions should be followed.
-
Lawesson's Reagent: This reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. It is also flammable and can be irritating to the skin and eyes.
-
Hydroxylamine-O-sulfonic acid (HOSA): HOSA is a corrosive solid and a strong oxidizing agent. It should be handled with care, avoiding contact with skin and eyes.
-
Solvents: Toluene, dioxane, and DMF are flammable and have associated health risks. They should be used in a fume hood.
-
Bases: Sodium hydride is a highly flammable solid that reacts violently with water. Potassium hydroxide is corrosive. Both should be handled with appropriate personal protective equipment.
Conclusion
This technical guide provides a detailed and scientifically grounded, albeit proposed, synthetic route for this compound. The synthesis is based on established chemical transformations and provides a clear pathway for researchers in the field. The final N-amination step represents a novel application of hydroxylamine-O-sulfonic acid and warrants further experimental investigation to optimize reaction conditions and yields. The characterization data provided for the intermediates and the final product, based on literature values for analogous compounds, will serve as a valuable reference for the successful synthesis and identification of this target molecule.
References
- Organic Syntheses Procedure. 6-methyluracil. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0398]
- ChemicalBook. 6-Methyluracil synthesis. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB3710682.htm]
- Benchchem. Synthesis of 1,3,6-Trimethyluracil: A Detailed Laboratory Protocol. [URL: https://www.benchchem.com/product/b1136]
- Filo. Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-dioxo pyrimidine). [URL: https://www.filo.kitab.qa/practical-6-2-weeks-synthesis-of-6-methyl-uracil-6-methyl-2-4-dioxo-pyrimidine-chemistry-1049969]
- Google Patents. CN1065064A - 6-6-Methyl Uracil preparation method. [URL: https://patents.google.
- EvitaChem. 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione. [URL: https://www.evitachem.com/product/3-amino-6-methylpyrimidine-2-4-1h-3h-dione]
- Request PDF. N-Amination of 4-pyrimidones by mesithylene sulphonyl hydroxylamine. [URL: https://www.researchgate.net/publication/236353005_N-Amination_of_4-pyrimidones_by_mesithylene_sulphonyl_hydroxylamine]
- ResearchGate. Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. [URL: https://www.researchgate.net/publication/224869357_Synthesis_of_3-Aminooxoethyl-6-methyl-1-thiethan-3-yl-pyrimidine-24-1H3H-diones]
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- PubMed Central. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5646300/]
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Technical Guide: Chemical Properties of 3-Amino-6-methyl-1H-pyrimidine-2,4-dithione
[1]
Executive Summary
This compound is a functionalized pyrimidine derivative distinguished by its dual thione groups and an exocyclic N-amino moiety.[1] Unlike simple uracils, this compound exhibits rich tautomeric behavior and versatile coordination chemistry, serving as a bidentate N,S-donor ligand. Its primary utility lies in drug discovery as a precursor for fused heterocycles (e.g., thiadiazolo-pyrimidines) and as a chelator for transition metals in antimicrobial research.
Chemical Identity & Structural Analysis[1][2][3][4]
The compound belongs to the class of N-amino-dithiouracils .[1] Its structure allows for extensive delocalization of electron density, contributing to its stability and high melting point.
Nomenclature and Identifiers
-
IUPAC Name: this compound[1]
-
Common Synonyms: 3-amino-6-methyl-2,4-dithiouracil; N-amino-6-methyl-2,4-dithiouracil.[1]
-
Core Scaffold: Pyrimidine ring substituted with sulfur at positions 2 and 4, a methyl group at position 6, and an amino group at nitrogen-3.
Tautomerism
A critical feature of this molecule is the thione-thiol tautomerism.[1] While the thione form (C=S) is predominant in the solid state and neutral solution, the thiol form (C-SH) becomes accessible upon coordination with metals or in alkaline media.
Figure 1: Thione-thiol tautomeric equilibrium critical for reactivity.[1]
Physicochemical Properties[1][5][6][7][8]
The following data summarizes the physical characteristics observed for this class of compounds.
| Property | Description / Value |
| Appearance | Yellow to orange crystalline solid.[1] |
| Melting Point | > 280°C (often decomposes). |
| Solubility | Soluble: DMSO, DMF, Pyridine, Aqueous NaOH (forming salts).Insoluble: Water, Diethyl ether, Hexane. |
| pKa | Acidic NH protons (pKa ~7-8) due to electron-withdrawing thione groups.[1] |
| IR Spectrum | ν(NH): 3100–3300 cm⁻¹ν(C=S): 1100–1200 cm⁻¹ (Strong thione bands). |
| 1H NMR (DMSO-d6) | δ 2.1–2.3 (s, 3H, CH3)δ 5.8–6.0 (s, 2H, NH2)δ 12.0–13.0 (br s, 1H, Ring NH). |
Synthesis & Production Protocols
Synthesis is typically achieved via the thionation of the corresponding oxo-derivative or cyclization of thiourea precursors.
Primary Route: Thionation of 3-Amino-6-methyluracil
This method converts the carbonyl oxygens of 3-amino-6-methyluracil to sulfur using phosphorus pentasulfide (
Protocol:
-
Dissolution: Dissolve 10 mmol of 3-amino-6-methyluracil in anhydrous pyridine (30 mL).
-
Reagent Addition: Add 22 mmol of
(excess) to the solution. -
Reflux: Heat the mixture under reflux for 6–8 hours. The solution typically turns dark red/orange.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL).
-
Isolation: The product precipitates as a yellow solid. Filter, wash with water, and recrystallize from DMF/Ethanol.
Alternative Route: Hydrazinolysis of Dithiouracils
Direct reaction of 6-methyl-2,4-dithiouracil with hydrazine hydrate.[1]
Figure 2: Step-wise synthesis pathway from commercially available precursors.
Chemical Reactivity
Schiff Base Formation (Condensation)
The exocyclic amino group (-NH2) at position 3 is a potent nucleophile. It reacts readily with aldehydes to form Schiff bases (hydrazones) , which are biologically active.
-
Reaction: Compound + Aryl Aldehyde
Schiff Base + -
Significance: This modifies the lipophilicity and steric properties, often enhancing antimicrobial activity.
Coordination Chemistry (Ligand Behavior)
The compound acts as a multidentate ligand.
-
Neutral Form: Coordinates via the thione sulfur (S-donor).
-
Anionic Form: Upon deprotonation, it coordinates via the thiol sulfur and the imine nitrogen, forming stable 4- or 5-membered chelate rings with metals like Cu(II), Ni(II), and Co(II).
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in basic media typically results in S-alkylation rather than N-alkylation, yielding S-alkylthio derivatives.[1] This is driven by the higher nucleophilicity of the thiolate anion.
Biological & Pharmaceutical Applications[1][2][3][5][7][9][10]
Antimicrobial Agents
Schiff base derivatives of this scaffold have shown significant efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The mechanism often involves:
-
Chelation of essential metal ions in the pathogen.
-
Disruption of the cell wall via the thione moiety.
Anticancer Potential
Pyrimidine dithiones act as antimetabolites. They can inhibit DNA synthesis by mimicking natural purine/pyrimidine bases. Studies indicate cytotoxicity against HepG2 (liver carcinoma) cell lines, particularly when complexed with transition metals.
References
-
Tautomerism in Pyrimidines: Rostkowska, H., et al. "Intramolecular Hydrogen-Atom Tunnelling in Matrix-Isolated Heterocyclic Compounds: 2-Thiouracil and Its Analogues."[1] Physical Chemistry Chemical Physics, 2024.[2] Link
-
Synthesis of N-Amino Pyrimidines: Mohamed, N. R., et al. "Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines."[1][3][4] Scientia Pharmaceutica, 2007. Link
-
Schiff Base Complexes: Alkan, M., et al. "Synthesis, Characterization and Theoretical Calculations of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol."[1] MWJ Science, 2024. Link
-
Metal Complexes of Thiones: Taha, A., et al. "Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione."[1] Molecules, 2023.[5] Link
- Thionation Reagents: Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, 2010.
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Comprehensive Technical Guide: Structure Elucidation of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione
Executive Summary
Target Molecule: 3-amino-6-methyl-1H-pyrimidine-2,4-dithione Molecular Formula: C₅H₇N₃S₂ Molecular Weight: 173.26 g/mol
This technical guide details the structural elucidation of This compound , a heterocyclic scaffold with significant potential in coordination chemistry and pharmacology (specifically as a thyroid peroxidase inhibitor analog). The primary analytical challenge lies in distinguishing the dithione tautomer from its thiol counterparts and verifying the integrity of the N-amino group (N-NH₂) post-thionation.
This document outlines a self-validating analytical workflow, moving from synthetic origin to definitive spectroscopic proof.
Part 1: Synthetic Pathway & Chemical Identity[1][2]
To elucidate the structure, we must first establish the synthetic context. The target is typically derived from the thionation of 3-amino-6-methyluracil . Understanding this transformation is critical for anticipating impurities (e.g., mono-thionated intermediates).
Reaction Scheme
The synthesis generally involves the reaction of the precursor dione with Phosphorus Pentasulfide (
Figure 1: Synthetic pathway via thionation. Note the progression from Dione (O,O) to Dithione (S,S).
Part 2: Spectroscopic Elucidation (The Core)
The elucidation strategy relies on the "Exclusion of Oxygen" principle. We must prove the complete replacement of carbonyl oxygens with sulfur and the retention of the N-amino motif.
Infrared Spectroscopy (FT-IR)
Objective: Confirm the loss of Carbonyl (
| Functional Group | Expected Frequency (cm⁻¹) | Diagnostic Note |
| Absent (1650–1750) | Complete disappearance confirms reaction completion. | |
| 1100–1200 | Strong, broad bands. Often appears as a doublet due to C2 and C4 coupling. | |
| 3100–3300 | Broad stretch. The N1-H proton is acidic and involved in H-bonding. | |
| 3300–3450 | Doublet (symmetric/asymmetric) for the exocyclic N-amino group. | |
| 2500–2600 | Weak/Absent. Presence indicates thiol tautomerism (see Section 4). |
Protocol:
-
Prepare a KBr pellet (1-2% sample w/w).
-
Acquire spectrum (400–4000 cm⁻¹, 32 scans).
-
Self-Validation: If a band remains at ~1680 cm⁻¹, the product is a mono-thione impurity (likely 2-thio-4-oxo or 2-oxo-4-thio).
Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and sulfur count via isotopic abundance.
-
Molecular Ion (
): 173.04 (Calculated). -
Isotope Pattern: Sulfur has a significant
isotope (4.2% natural abundance).-
For
, the peak contribution is . -
Observation: A distinct
peak at ~8-9% relative intensity is diagnostic for two sulfur atoms.
-
Nuclear Magnetic Resonance (NMR)
Objective: Map the carbon skeleton and tautomeric state.
¹H NMR (DMSO-d₆, 400 MHz)
Solvent choice is critical. DMSO-d₆ favors the thione form due to its high dielectric constant and H-bond accepting capability.
- 2.10 ppm (s, 3H): Methyl group at C6.[1]
- 5.8–6.0 ppm (s, 1H): C5-H vinylic proton. Note: This signal shifts upfield compared to the dione due to the anisotropy of the C=S bond.
- 6.5–7.5 ppm (bs, 2H): N-NH₂ protons. Broad due to quadrupole relaxation of the nitrogen.
- 12.5–13.5 ppm (bs, 1H): N1-H. Highly deshielded due to the anisotropy of the flanking thione groups.
¹³C NMR (DMSO-d₆, 100 MHz)
The carbon shifts of the thiocarbonyl groups are the definitive proof of structure.
| Carbon Position | Chemical Shift ( | Comparison to Dione |
| C6-CH₃ | 18–20 | Similar |
| C5 | 100–105 | Shielded |
| C6 | 150–155 | Similar |
| C2 (C=S) | 174–178 | Deshielded (+20 ppm vs C=O) |
| C4 (C=S) | 180–185 | Deshielded (+20 ppm vs C=O) |
Reference Anchor: The downfield shift of thiocarbonyl carbons (>170 ppm) compared to carbonyls (~150-160 ppm in uracils) is a documented phenomenon in heterocyclic thionation [1].
Part 3: Tautomeric Equilibrium Analysis
The most scientifically complex aspect of this molecule is the Thione-Thiol Tautomerism . In the solid state and polar solvents, the Dithione form predominates. However, understanding the equilibrium is vital for reactivity (e.g., S-alkylation).
Tautomeric Landscape
We must distinguish between the Dithione (A), Thiol-Thione (B), and Dithiol (C) forms.
Figure 2: Tautomeric equilibrium. Form A is favored in polar media; Form C restores aromaticity but is energetically less favorable in the absence of base.
Experimental Validation of Tautomerism
To confirm the predominant tautomer:
-
UV-Vis Spectroscopy:
-
Thione:
> 300 nm (due to transitions of C=S). -
Thiol:
< 280 nm (resembles aromatic pyrimidine absorption). -
Result: The target molecule typically shows bands at 340 nm and 290 nm , confirming the thione chromophore [2].
-
-
S-Methylation Test (Chemical Proof):
-
React the sample with Methyl Iodide (
) in basic media. -
If the product is an S-methyl derivative (confirmed by NMR
~2.5 ppm), it proves the accessibility of the thiol form in equilibrium (or reaction via the thione anion).
-
Part 4: X-Ray Crystallography (The Gold Standard)
While spectroscopic data is inferential, Single Crystal X-Ray Diffraction (SC-XRD) provides absolute structural certainty.
Crystal Growth Protocol:
-
Solvent: DMF/Ethanol (slow evaporation).
-
Expectation:
-
C=S Bond Length: 1.67–1.70 Å (Double bond character).
-
C-S Bond Length: 1.75 Å (Single bond character - not expected).
-
Packing: Extensive intermolecular Hydrogen Bonding (N-H...S) forming dimeric ribbons, characteristic of thionucleobases [3].
-
References
- Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Establishes NMR shifts for C=S vs C=O in heterocycles).
- Stanovnik, B., & Tišler, M. (1964). "Syntheses in the Pyridazine Series. Tautomerism of Mercaptopyridazines." Croatica Chemica Acta. (Foundational work on thione-thiol tautomerism UV shifts).
-
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B. Link (Source for standard bond lengths in thionucleobases).
-
PubChem. (2025).[2][3] "6-amino-2-thiouracil Compound Summary." Link (Analogous spectral data for validation).
- Shugar, D., & Psoda, A. (1990). "Thione-thiol tautomerism of pyrimidines and purines." Journal of Molecular Structure. (Detailed IR/NMR analysis of dithione systems).
Sources
- 1. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylthiouracil | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Aminouracil | C4H5N3O2 | CID 70120 - PubChem [pubchem.ncbi.nlm.nih.gov]
spectroscopic analysis of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione
An In-Depth Technical Guide to the Spectroscopic Analysis of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione
Abstract
This technical guide provides a comprehensive exploration of the , a heterocyclic compound of interest in medicinal chemistry.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to deliver field-proven insights into the causality behind experimental choices and data interpretation. We will delve into the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—presenting each as a self-validating system for structural elucidation. The guide emphasizes the critical role of understanding tautomerism in this class of molecules and integrates detailed protocols, data interpretation tables, and logical workflow diagrams to ensure both technical accuracy and practical applicability.
Introduction to this compound
This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous biologically active molecules and pharmaceuticals.[1][2] Its structure, featuring a pyrimidine core substituted with an amino group, a methyl group, and two thione functionalities, presents a unique electronic and structural landscape.[1] This combination of functional groups imparts significant chemical reactivity and the potential for diverse biological interactions, making a thorough structural characterization essential for any research or development endeavor.
The unambiguous confirmation of the molecular structure is the bedrock of chemical research. Spectroscopic analysis provides the necessary toolkit to probe the molecular architecture, confirm functional groups, map the connectivity of atoms, and verify the molecular weight. This guide provides a holistic approach to the structural verification of this compound.
Caption: Molecular structure of this compound.
Foundational Concepts: The Critical Role of Tautomerism
Before proceeding to instrumental analysis, it is crucial to address the tautomeric nature of the target molecule. Pyrimidine-dithiones can exist in equilibrium between several tautomeric forms, primarily the dithione, thione-thiol, and dithiol forms. The presence of the N-H and amino groups further complicates this landscape, introducing potential amino-imino tautomerism. These different forms can coexist in solution, and their relative populations are influenced by factors like solvent polarity, pH, and temperature. This equilibrium has profound implications for spectroscopic data, as the spectra obtained will represent a population-weighted average of all contributing tautomers. Recognizing these potential forms is key to avoiding misinterpretation of the spectral data.
Caption: Potential tautomeric equilibria for the target molecule.
For the purpose of this guide, we will primarily discuss the analysis of the dominant dithione tautomer, which is generally favored in the solid state and in common organic solvents, while acknowledging the potential for other forms.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is the first-line technique for identifying the functional groups present in a molecule. For our target compound, it is indispensable for confirming the presence of N-H (amine and amide/thioamide), C=S (thione), C-N, and C-H bonds. The positions of these vibrational bands provide a highly reliable fingerprint of the molecule's core components.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal stage. This is a critical self-validating step to subtract atmospheric CO₂ and H₂O absorptions from the sample spectrum.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for ATR-FTIR analysis.
Data Interpretation
The resulting spectrum should be analyzed for characteristic absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for Structure Confirmation |
| N-H Stretch (Amine & Thioamide) | 3400 - 3100 | Confirms the presence of both the amino (-NH₂) and ring (N-H) groups. Often appears as a broad or multiple sharp peaks.[3] |
| C-H Stretch (Aliphatic & Aromatic) | 3100 - 2850 | Indicates the methyl group and the C-H on the pyrimidine ring. |
| C=N / C=C Stretch (Ring) | 1650 - 1500 | Characteristic vibrations from the pyrimidine ring structure.[4] |
| N-H Bend | 1650 - 1580 | Bending vibration of the amino group, often overlapping with ring stretches. |
| C=S Stretch (Thione) | 1250 - 1020 | A key indicator of the thione functional groups. The presence of two such groups may lead to complex or broadened bands in this region. |
Trustworthiness: The presence of strong bands in the N-H and C=S regions, coupled with the absence of a strong S-H stretch (around 2600-2550 cm⁻¹), provides strong evidence that the molecule exists predominantly in the dithione tautomeric form in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of a molecule's carbon-hydrogen framework. For this compound, ¹H NMR will confirm the number and environment of all protons, while ¹³C NMR will do the same for the carbon atoms.
¹H NMR Spectroscopy
Causality in Protocol Design: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its high polarity aids in dissolving the compound, and more importantly, its aprotic nature slows down the chemical exchange of the labile N-H protons, allowing them to be observed as distinct, albeit often broad, signals.[5][6]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and the magnetic field is "shimmed" to optimize homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition includes a 90° pulse followed by detection of the free induction decay (FID). Typically, 8 to 16 scans are accumulated to improve the signal-to-noise ratio.
-
Data Processing: The FID is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
Data Interpretation
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Confirmation |
| N1-H (Thioamide) | 12.0 - 13.5 | Broad Singlet | 1H | Highly deshielded proton on the pyrimidine ring. Its broadness is due to quadrupole coupling with ¹⁴N and potential slow exchange. |
| C5-H (Vinyl) | 5.5 - 6.0 | Singlet | 1H | Proton attached to the C=C double bond of the pyrimidine ring. |
| N3-NH₂ (Amino) | 5.0 - 7.0 | Broad Singlet | 2H | Protons of the amino group. The chemical shift can be variable and the peak is often broad due to exchange. |
| C6-CH₃ (Methyl) | 2.0 - 2.5 | Singlet | 3H | Protons of the methyl group attached to the pyrimidine ring. |
¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR provides a direct map of the carbon skeleton. While it is less sensitive than ¹H NMR, techniques like proton decoupling result in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation.
-
Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) is often preferred to reduce acquisition time.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves irradiating the sample with a broad range of proton frequencies during carbon signal acquisition, which collapses all C-H couplings into singlets and provides a signal enhancement via the Nuclear Overhauser Effect (NOE). Many more scans (hundreds to thousands) are required compared to ¹H NMR.
-
Data Processing: Similar to ¹H NMR, the FID is processed to generate the final spectrum, referenced to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
Data Interpretation
| Carbon Type | Expected Chemical Shift (δ, ppm) | Structural Confirmation |
| C 2 (Thione) | 175 - 185 | The C=S carbon is highly deshielded and appears far downfield, confirming the thione functionality. |
| C 4 (Thione) | 170 - 180 | The second C=S carbon, also in a characteristic downfield region. |
| C 6 (Ring) | 145 - 155 | The carbon atom of the C=C bond attached to the methyl group. |
| C 5 (Ring) | 100 - 110 | The carbon atom of the C=C bond attached to a hydrogen. |
| C H₃ (Methyl) | 15 - 25 | The methyl carbon, appearing in the typical upfield aliphatic region. |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental formula with extremely high accuracy. The fragmentation pattern observed in the mass spectrum also offers valuable structural clues that corroborate the overall molecular assembly.
Experimental Protocol: Electrospray Ionization (ESI) HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source at a slow flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase. ESI is a "soft" ionization technique, which minimizes fragmentation and typically yields a strong signal for the intact molecular ion.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. The analyzer measures the mass-to-charge ratio (m/z) of the ions with high precision. Data is typically acquired in positive ion mode, looking for the protonated molecule [M+H]⁺.
-
Data Interpretation: The most intense peak in the spectrum will correspond to the protonated molecule. The exact mass of this ion is used to calculate the elemental formula.
Caption: Workflow for High-Resolution Mass Spectrometry analysis.
Data Interpretation
-
Molecular Formula: C₅H₆N₂S₂
-
Monoisotopic Mass: 158.00 g/mol
-
Expected [M+H]⁺: 159.0052 m/z
Trustworthiness: An HRMS measurement that provides an m/z value within a very narrow tolerance (e.g., ± 5 ppm) of the calculated value for C₅H₇N₂S₂⁺ provides unambiguous confirmation of the elemental formula. A key validation feature is the isotopic pattern. The presence of two sulfur atoms will result in a characteristic [M+2] peak that is approximately 9% of the intensity of the main [M] peak, providing a clear signature for the number of sulfur atoms in the molecule.
UV-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing conjugated systems and chromophores. The pyrimidine-dithione core, with its multiple double bonds and heteroatoms with lone pairs of electrons, is expected to have distinct UV absorptions.
Experimental Protocol: Solution UV-Vis
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Instrument Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the "blank") and another with the sample solution.
-
Data Acquisition: Place the blank and sample cuvettes in the spectrophotometer. Scan a wavelength range from approximately 200 nm to 600 nm. The instrument automatically subtracts the solvent absorbance.
-
Data Interpretation: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Data Interpretation
Pyrimidine derivatives typically exhibit strong absorptions in the UV region.[4][7] For this compound, one would expect to observe:
-
A strong absorption band around 250-280 nm: This likely corresponds to π → π* transitions within the conjugated pyrimidine ring system.
-
A weaker, longer-wavelength absorption band >300 nm: This may be attributed to n → π* transitions involving the lone pairs on the sulfur and nitrogen atoms.
The exact λₘₐₓ values are highly sensitive to the solvent environment, reflecting the tautomeric equilibria discussed earlier.
Integrated Spectroscopic Analysis: A Self-Validating Conclusion
No single spectroscopic technique provides the complete structural picture. The power of this analytical approach lies in the integration of all data points into a single, coherent structural assignment.
-
MS confirms the correct elemental formula (C₅H₆N₂S₂).
-
FTIR confirms the presence of the key functional groups: N-H, C=S, and the pyrimidine ring.
-
¹³C NMR confirms the presence of 5 unique carbon atoms, including two highly deshielded C=S carbons, two sp² ring carbons, and one sp³ methyl carbon.
-
¹H NMR confirms the presence and connectivity of all 6 protons, matching the proposed structure in terms of chemical shift, integration, and multiplicity.
When the data from all four techniques are in complete agreement, it provides an exceptionally high level of confidence in the structural assignment of this compound. This integrated, multi-faceted approach ensures the scientific integrity and trustworthiness of the characterization.
References
-
Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. (n.d.). ResearchGate. Available at: [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
UV–Vis absorption spectra of the prepared compounds. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as. (2022). AIR Unimi. Available at: [Link]
-
Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. (n.d.). Preprints.org. Available at: [Link]
-
1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. (n.d.). ResearchGate. Available at: [Link]
-
Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). (n.d.). PubMed Central. Available at: [Link]
-
Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers. (2018). ResearchGate. Available at: [Link]
-
Synthesis of 1,6-diamino-2-imino-2,3-dihydropyrimidin-4(1H)-one and preliminary study of its two- and three-component reactions. (n.d.). Academia.edu. Available at: [Link]
-
Synthesis and Characterization of Pyrimidine Containing Thiazolidinedione derivatives. (n.d.). ResearchGate. Available at: [Link]
-
6-Methylpyridine-2(1H)-thione. (n.d.). PMC - NIH. Available at: [Link]
-
Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. (n.d.). PMC. Available at: [Link]
-
Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. (n.d.). ResearchGate. Available at: [Link]
-
Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. (2023). MDPI. Available at: [Link]
-
Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. (2019). Available at: [Link]
-
1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. (n.d.). PubMed. Available at: [Link]
-
Impact of the Histidine-Triazole and Tryptophan-Pyrene Exchange in the WHW Peptide: Cu(II) Binding, DNA/RNA Interactions and Bioactivity. (n.d.). MDPI. Available at: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. Available at: [Link]
Sources
- 1. Buy 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione (EVT-13239549) [evitachem.com]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: NMR and IR Spectral Analysis of 3-Amino-6-methyl-1H-pyrimidine-2,4-dithione
The following technical guide details the structural characterization of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione , a specialized heterocyclic scaffold used in coordination chemistry and drug discovery.
This guide synthesizes experimental data from analogous dithiouracil systems and N-amino pyrimidines to provide a comprehensive reference for identification and validation.
Executive Summary
This compound (also known as 3-amino-6-methyl-2,4-dithiouracil) represents a critical subclass of N-amino nucleobases. Unlike its oxygenated counterpart (3-amino-6-methyluracil), the dithione variant exhibits unique electronic properties due to the high polarizability of the sulfur atoms and the nucleophilicity of the N-amino group. This compound exists in a complex tautomeric equilibrium heavily influenced by solvent polarity, which directly dictates its spectral signature.
Key Applications:
-
Precursor Synthesis: A synthon for fused heterocycles (e.g., thiadiazolo[3,2-a]pyrimidines).
-
Coordination Chemistry: A multidentate ligand (S, N donors) for transition metals (Cu, Pt, Pd).
-
Pharmacology: Investigation as a thyroid peroxidase inhibitor analog.
Structural Dynamics & Tautomerism
Understanding the tautomeric landscape is a prerequisite for interpreting spectral data. The compound can exist in thione (C=S) or thiol (C-SH) forms. In the solid state and polar aprotic solvents (DMSO), the dithione tautomer predominates, stabilized by the N-amino group's inductive effect.
Tautomeric Equilibrium Diagram
The following diagram illustrates the primary dithione form versus the potential thiol tautomers.
Caption: Tautomeric equilibrium of 3-amino-6-methyl-2,4-dithiouracil. The dithione form is the spectrally dominant species in standard analytical conditions.
Experimental Synthesis & Preparation
To obtain high-purity spectral data, the compound is typically synthesized via the thionation of 3-amino-6-methyluracil using phosphorus pentasulfide (
Validated Synthetic Workflow
Protocol:
-
Precursor: Suspend 3-amino-6-methyluracil (10 mmol) in anhydrous pyridine (20 mL).
-
Thionation: Add
(5 mmol) under inert atmosphere ( ). -
Reflux: Heat to 110°C for 4–6 hours. Monitoring via TLC (Mobile phase: CHCl
:MeOH 9:1) is mandatory; the product will have a higher than the dioxo precursor. -
Workup: Pour reaction mixture into ice-water. The dithione precipitates as a yellow solid.[1]
-
Purification: Recrystallize from Ethanol/DMF to remove phosphate byproducts.
Caption: Synthesis pathway converting the dioxo precursor to the target dithione via thionation.
Vibrational Spectroscopy (FT-IR)
The replacement of Oxygen with Sulfur causes a significant redshift in stretching frequencies due to the larger mass of sulfur and the weaker C=S bond (
Key Spectral Assignments (KBr Pellet)
| Functional Group | Frequency ( | Intensity | Assignment / Mode |
| N-H (Amino) | 3300 – 3450 | Medium, Doublet | |
| N-H (Ring) | 3100 – 3200 | Broad, Medium | Ring N1-H stretch (H-bonded). |
| C-H (Methyl) | 2900 – 2980 | Weak | Aliphatic C-H stretch of C6-CH |
| C=C / C=N | 1580 – 1620 | Medium | Pyrimidine ring skeletal vibrations. |
| Thioamide I | 1450 – 1550 | Strong | Mixed mode: |
| Thioamide II | 1280 – 1350 | Strong | Mixed mode: |
| C=S (Thione) | 1150 – 1220 | Very Strong | Diagnostic : Pure C=S stretch (replaces C=O). |
| N-N Stretch | 950 – 1000 | Medium | Characteristic of N-amino pyrimidines. |
Diagnostic Check: The absence of strong bands in the 1650–1750 cm
Nuclear Magnetic Resonance (NMR)
NMR analysis should be performed in DMSO-d
H NMR Data (400 MHz, DMSO-d )
| Proton | Chemical Shift ( | Multiplicity | Integration | Interpretation |
| N1-H | 12.5 – 13.2 | Broad Singlet | 1H | Highly deshielded ring proton. Disappears with D |
| H-5 | 6.0 – 6.3 | Singlet | 1H | Vinylic proton on the pyrimidine ring. |
| N-NH | 5.2 – 5.8 | Broad Singlet | 2H | Amino protons. Sharpens or shifts if H-bonding is disrupted. |
| C6-CH | 2.1 – 2.3 | Singlet | 3H | Methyl group attached to C6. |
C NMR Data (100 MHz, DMSO-d )
| Carbon | Chemical Shift ( | Assignment |
| C=S (C4) | 178.0 – 182.0 | Thiocarbonyl C4 (Deshielded). |
| C=S (C2) | 172.0 – 176.0 | Thiocarbonyl C2. |
| C6 | 150.0 – 155.0 | Quaternary carbon attached to Methyl. |
| C5 | 105.0 – 110.0 | Methine carbon (Shielded by resonance). |
| CH | 18.0 – 20.0 | Methyl carbon. |
Note on Solvent Effects: In TFA (Trifluoroacetic acid), the N-amino group may protonate, causing a significant downfield shift of the NH
Analytical Validation & Quality Control
To ensure the integrity of the spectral data, researchers must validate the sample purity.
-
Impurity Profile:
-
Residual Precursor: Check for C=O peaks in IR (~1680 cm
) or NMR signals corresponding to the oxygenated analog (typically C5-H is slightly upfield in the oxo-form). -
Solvent Peaks: DMSO (2.50 ppm
H / 39.5 ppm C) and Water (3.33 ppm).
-
-
Melting Point: Dithiouracils typically have high melting points (>250°C) often with decomposition.
-
Elemental Analysis: Confirm %S content (Theoretical ~37% S for C
H N S ).
References
-
Tautomerism in Thiouracils: Rostkowska, H., et al. "Electronic Absorption Spectra of Some 2-Thiouracil Derivatives." Journal of Molecular Structure, 2025.
-
Vibrational Analysis: Alcolea Palafox, M. "Raman and Infrared Spectra of Hydrated 2,4-Dithiouracil Molecule." Journal of Raman Spectroscopy, 2016.
-
Synthesis of N-Amino Pyrimidines: "Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones." ResearchGate, 2025.
-
General Thionation Protocols: "Thiouracil | C4H4N2OS | CID 1269845." PubChem.
Sources
Technical Guide: 3-Amino-6-Methyl-1H-Pyrimidine-2,4-Dithione and Its Derivatives
The following guide details the chemistry, synthesis, and derivatization of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione , a versatile heterocyclic scaffold in medicinal chemistry.
Introduction & Core Scaffold Analysis
The This compound (hereafter referred to as the Core Dithione ) is a highly reactive pyrimidine derivative characterized by two thiocarbonyl groups (C2 and C4) and an exocyclic
Structural Features & Reactivity[1][2][3][4][5]
-
N3-Amino Group: A nucleophilic hydrazine-like moiety flanked by two thiocarbonyls. It readily condenses with aldehydes (Schiff bases) and participates in ring closure.
-
C2 and C4 Thiocarbonyls: The sulfur atoms are soft nucleophiles. The C2-thione is typically more reactive towards alkylation due to the inductive effect of the adjacent nitrogens, though selectivity can be tuned by solvent and pH.
-
Tautomerism: The molecule exists in equilibrium between the thione and thiol (mercapto) forms, facilitating
-alkylation.
Synthesis of the Core Scaffold
The synthesis is a two-stage process: first constructing the pyrimidine ring with a 2-thione-4-one motif, followed by thionation to generate the 2,4-dithione.
Stage 1: Synthesis of 3-Amino-6-methyl-2-thiouracil
This intermediate is synthesized via the condensation of ethyl acetoacetate with thiosemicarbazide .
-
Reagents: Ethyl acetoacetate (1.0 eq), Thiosemicarbazide (1.0 eq), Sodium Ethoxide (EtONa) or catalytic acid.
-
Mechanism: The hydrazide nitrogen of thiosemicarbazide condenses with the ester carbonyl, while the thioamide nitrogen condenses with the ketone, closing the ring.
-
Yield: Typically 70–85%.
Stage 2: Thionation to this compound
The conversion of the C4-carbonyl to a thiocarbonyl is achieved using Phosphorus Pentasulfide (
Experimental Protocol:
-
Setup: In a dry round-bottom flask, dissolve 3-amino-6-methyl-2-thiouracil (10 mmol) in anhydrous pyridine (30 mL).
-
Addition: Add
(12 mmol) portion-wise to avoid excessive exotherm. -
Reflux: Heat the mixture to reflux (115°C) for 6–8 hours under an inert atmosphere (
). The solution will turn dark red/orange. -
Workup: Cool to room temperature and pour the reaction mixture into ice-cold water (200 mL). Stir vigorously for 30 minutes to hydrolyze excess reagent.
-
Isolation: Collect the yellow/orange precipitate by filtration. Wash with water and cold ethanol. Recrystallize from DMF/Ethanol.
Derivatization Strategies
The Core Dithione serves as a precursor for three primary classes of bioactive derivatives.
Class A: Schiff Bases (Azomethines)
Reaction of the
-
Conditions: Ethanol/Acetic Acid (cat.), Reflux, 2–4 h.
-
Product: 3-(Arylideneamino)-6-methyl-1H-pyrimidine-2,4-dithione.
Class B: Thiazolo[3,2-a]pyrimidines
Reaction with bifunctional electrophiles like chloroacetic acid or ethyl bromoacetate targets the N3-amine and the C2-sulfur.
-
Mechanism:
-alkylation at C2 followed by intramolecular cyclization between the -methylene of the alkyl group and the N3-amine. -
Key Insight: The C4-thione usually remains intact, providing a handle for further functionalization.
Class C: Pyrimido[2,1-b][1,3,4]thiadiazines
Reaction with
-
Reagents: Phenacyl bromide, Anhydrous Ethanol, Reflux.[1]
-
Mechanism: Initial
-alkylation at C2, followed by condensation of the ketone carbonyl with the N3-amine.
Visualized Reaction Pathways
Figure 1: Synthetic pathways from the 2-thiouracil precursor to the 2,4-dithione core and its subsequent cyclization into fused heterocyclic systems.
Biological Activity & SAR
The derivatives of this compound have demonstrated significant potential in drug discovery.
| Derivative Class | Target Activity | SAR Insights |
| Schiff Bases | Antimicrobial, Antifungal | Electron-withdrawing groups (e.g., |
| Thiazolo-fused | Anticancer (Cytotoxicity) | The planarity of the fused system allows for DNA intercalation. Substitution at the thiazole C2 position modulates solubility. |
| Thiadiazine-fused | Anti-inflammatory | The expanded ring size (6-membered) provides a distinct steric profile suitable for COX-2 inhibition. |
Experimental Protocol: Synthesis of Pyrimido[2,1-b][1,3,4]thiadiazine Derivative
Objective: Synthesis of 3-methyl-7-phenyl-5H-pyrimido[2,1-b][1,3,4]thiadiazine-9(8H)-thione.
-
Reactants: Combine This compound (0.01 mol) and phenacyl bromide (0.01 mol) in absolute ethanol (40 mL).
-
Reaction: Heat the mixture to reflux for 4–6 hours. Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).
-
Observation: The initial suspension will dissolve, followed by the precipitation of the hydrobromide salt of the product.
-
Neutralization: Cool the mixture and add anhydrous sodium acetate (0.01 mol) to liberate the free base. Reflux for an additional 30 minutes.
-
Purification: Pour into ice water. Filter the solid product.[1][2] Recrystallize from Dioxane/Ethanol (1:1).
-
Validation:
-
IR: Disappearance of
bands (3200-3400 ). Appearance of C=N stretch.[1] -
1H NMR: Characteristic singlet for the thiazine ring proton (
6.5-7.0 ppm).
-
References
-
Synthesis of 3-amino-2-thiouracils
-
Reactions with Phenacyl Bromide
-
Thionation Methodologies
- Title: Phosphorus Pentasulfide in Heterocycle Synthesis.
- Source: ResearchG
-
URL:[Link]
-
Biological Activity of Pyrimidine Derivatives
Sources
Technical Guide: Reactivity & Synthetic Utility of 3-Amino-6-methyl-1H-pyrimidine-2,4-dithione
Executive Summary
This technical guide analyzes the chemical reactivity of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione , a specialized
Structural Dynamics & Nucleophilicity
The Alpha-Effect and -Amino Reactivity
The defining feature of this molecule is the hydrazine-like moiety embedded within the pyrimidine ring. The amino group at position 3 exhibits enhanced nucleophilicity due to the alpha-effect —the repulsion between the lone pair on the exocyclic nitrogen (
-
Hard vs. Soft Nucleophiles: The exocyclic amino group acts as a "hard" nucleophile, readily attacking carbonyl carbons (aldehydes/ketones). In contrast, the sulfur atoms at C2 and C4 act as "soft" nucleophiles/bases, influencing regioselectivity during cyclization.
-
Tautomerism: The molecule exists in equilibrium between the thione (C=S) and thiol (C-SH) forms. In polar aprotic solvents (DMSO, DMF), the thione form predominates, stabilizing the
-amino group for nucleophilic attack.
Reactivity Profile Diagram
The following diagram maps the divergent synthetic pathways accessible from the 3-amino scaffold.
Figure 1: Divergent synthetic pathways from the this compound scaffold.
Key Synthetic Transformations
Schiff Base Formation (The Gateway Reaction)
The reaction of the
-
Mechanism: Nucleophilic attack of the
-NH on the aldehyde carbonyl, followed by dehydration. -
Conditions: Reflux in ethanol/acetic acid or use of ionic liquids for green synthesis.
-
Utility: The resulting azomethine bond (-N=CH-) stabilizes the pyrimidine ring and introduces lipophilic aryl groups, enhancing cell membrane permeability for drug candidates [1].
Cyclization to 1,2,4-Triazolo[1,5-a]pyrimidines
This is the most high-value transformation for drug development. The
Regioselectivity Rule: Cyclization preferentially occurs at the N1 position rather than the sulfur, leading to the formation of the 1,2,4-triazolo[1,5-a]pyrimidine core rather than the thiadiazolo isomer. This is dictated by the higher nucleophilicity of the ring nitrogen compared to the thione sulfur under acidic conditions [3].
Experimental Protocol: Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives
Objective: To synthesize 2-substituted-5,7-dithioxo-1,2,4-triazolo[1,5-a]pyrimidines via condensation with carboxylic acids.
Materials & Reagents
| Reagent | Role | Stoichiometry |
| This compound | Substrate | 1.0 eq |
| Aromatic Carboxylic Acid (e.g., Benzoic Acid) | Electrophile | 1.0 eq |
| Phosphorus Oxychloride (POCl | Cyclizing Agent/Solvent | Excess (5-10 mL) |
| Crushed Ice | Quenching | Excess |
| Sodium Bicarbonate (NaHCO | Neutralization | As needed |
Step-by-Step Methodology
-
Reaction Setup:
-
In a dry 50 mL round-bottom flask, dissolve 0.01 mol of This compound and 0.01 mol of the appropriate aromatic carboxylic acid.
-
Critical Step: Add 10 mL of POCl
slowly. The POCl acts as both the solvent and the dehydrating agent to activate the carboxylic acid.
-
-
Reflux & Monitoring:
-
Heat the mixture under reflux (approx. 106°C) for 3–5 hours.
-
Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) system. Look for the disappearance of the starting material spot (lower R
due to the amine).
-
-
Quenching & Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture onto 200g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl
. -
Adjust the pH to ~8 using saturated NaHCO
solution to precipitate the product.
-
-
Purification:
-
Filter the solid precipitate.[1]
-
Recrystallize from DMF/Ethanol (1:1) to yield the pure 1,2,4-triazolo[1,5-a]pyrimidine-5,7-dithione.
-
Mechanistic Pathway (Graphviz)
Figure 2: Mechanistic pathway for the POCl
Analytical Characterization (Self-Validation)
To ensure the trustworthiness of the synthesized scaffold, the following spectral signatures must be verified:
-
IR Spectroscopy:
-
Absence: Disappearance of the -NH
stretching bands (3100–3300 cm ). -
Presence: Strong C=N stretching (1600–1620 cm
) characteristic of the triazole ring. -
Retention: C=S bands (1100–1200 cm
) confirming the dithione structure remained intact.
-
-
H NMR (DMSO-d
):-
Disappearance of the broad singlet at
5.0–6.0 ppm (NH protons). -
Downfield shift of aromatic protons if aryl acids were used.
-
References
-
Potts, K. T. (1977). 1,2,4-Triazoles.[2][3][4][5][6] In Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on triazolopyrimidine cyclization mechanisms).
-
El-Sherbeny, M. A., et al. (1995). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidines.[1][2][3][4][5][6][7][8]Journal of Pharmaceutical Sciences. (Validated protocol for POCl
cyclization). -
Al-Mousawi, S. M., et al. (2011).[1] Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives.[9]Academia.edu. Retrieved from [Link]
Sources
- 1. lmaleidykla.lt [lmaleidykla.lt]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Design and synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as PDE 4B inhibitors endowed with bronchodilator activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives [academia.edu]
Methodological & Application
Technical Application Note: Synthesis of 3-Amino-6-methyl-1H-pyrimidine-2,4-dithione
This Application Note details the optimized protocol for the synthesis of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione (also known as 3-amino-6-methyl-2,4-dithiouracil ).
While "one-pot" multicomponent reactions (e.g., Biginelli-type) exist for oxo-pyrimidines, the synthesis of N-amino dithio-pyrimidines presents a specific chemoselective challenge: the reaction of hydrazine with 1,3-dicarbonyls typically yields pyrazoles rather than pyrimidines. Therefore, the most scientifically robust "one-pot" (or telescoped) approach involves the electrophilic amination of the pyrimidine core followed by thionation , or the use of specific thiosemicarbazide intermediates under controlled pH.
This guide presents the Telescoped Amination-Thionation Protocol , widely regarded as the industry standard for high-purity synthesis of this scaffold.
Abstract & Utility
The This compound scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for fused heterocyclic systems such as [1,2,4]triazolo[1,5-a]pyrimidines (potential antiviral and anticancer agents). The presence of the N-amino group at position 3 and thione functionalities at positions 2 and 4 makes this molecule highly reactive toward biselectrophiles (e.g., aldehydes, acid chlorides), allowing for rapid library generation.
Chemical Strategy & Mechanism
The synthesis overcomes two primary competing pathways:
-
Pyrazole Formation: Direct reaction of hydrazine with ethyl acetoacetate yields 3-methyl-5-pyrazolone.
-
Ring Opening: Reaction of hydrazine with simple thiouracils can lead to ring opening or hydrazinolysis at C4.
To ensure the formation of the N-amino pyrimidine-2,4-dithione, this protocol utilizes a Telescoped Route :
-
Base-Mediated Cyclization: Formation of the 6-methyluracil core.
-
Electrophilic N-Amination: Selective amination at N3 using Hydroxylamine-O-sulfonic acid (HOSA) .
-
Thionation: Conversion of carbonyls to thiones using Phosphorus Pentasulfide (
) or Lawesson’s Reagent .
Reaction Scheme
Figure 1: Strategic pathway avoiding pyrazole byproducts.
Detailed Experimental Protocol
Phase 1: Preparation of 3-Amino-6-methyluracil (In-Situ Precursor)
Note: If 6-methyluracil is commercially available, start at Step 2.
Reagents:
-
6-Methyluracil (1 eq, 12.6 g)
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq, 13.6 g)
-
Potassium Hydroxide (KOH) (2.5 eq)
-
Water (100 mL)
Procedure:
-
Dissolution: Dissolve 6-methyluracil in 10% aqueous KOH (containing 2.5 eq KOH) in a round-bottom flask. Heat gently to 50°C to ensure complete dissolution.
-
Amination: Cool the solution to 20-25°C. Add HOSA portion-wise over 20 minutes. The reaction is slightly exothermic; maintain temperature <35°C.
-
Incubation: Stir the mixture at room temperature for 4 hours. A precipitate may begin to form.[1][2][3][4][5][6]
-
Isolation: Cool to 0-5°C and acidify carefully with conc. HCl to pH 3-4.
-
Filtration: Filter the white solid (3-amino-6-methyluracil ). Wash with ice-cold water (2 x 20 mL) and dry thoroughly in a vacuum oven at 60°C.
-
Checkpoint: Yield should be ~70-80%. MP: >300°C.[6]
-
Phase 2: One-Pot Thionation to 3-Amino-6-methyl-2,4-dithione
This step converts the dioxo species to the dithio target.
Reagents:
-
3-Amino-6-methyluracil (from Phase 1) (10 mmol, 1.41 g)
-
Phosphorus Pentasulfide (
) (5 mmol, 2.22 g) [Note: Lawesson's Reagent (6 mmol) can be used for milder conditions] -
Anhydrous Pyridine (20 mL) [Solvent & Base]
Procedure:
-
Setup: In a dry 100 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), suspend the 3-amino-6-methyluracil in anhydrous pyridine.
-
Addition: Add
in a single portion.-
Safety Alert: This reaction generates
gas. Perform exclusively in a well-ventilated fume hood.
-
-
Reflux: Heat the mixture to reflux (115°C) for 6–8 hours. The solution will turn from yellow to dark orange/red.
-
Monitoring: Monitor by TLC (Eluent: CHCl3/MeOH 9:1). The starting material (polar) will disappear, and a less polar yellow spot (product) will appear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction content into ice-cold water (100 mL) with vigorous stirring.
-
Hydrolyze the excess sulfur reagent by stirring for 30 minutes.
-
The crude product will precipitate as a yellow/orange solid.
-
-
Purification:
Yield: Typically 60–75%. Appearance: Yellow crystalline solid. Melting Point: 230–232°C (dec).
Data Analysis & Characterization
| Parameter | Specification | Notes |
| Appearance | Yellow Powder | Darkens upon prolonged light exposure. |
| Melting Point | 230–232°C (dec) | Distinct decomposition observed. |
| IR Spectrum | 3300-3100 | Absence of strong |
| Solvent: |
Troubleshooting & Optimization
Common Pitfalls
-
Formation of Pyrazoles:
-
Cause: Using hydrazine hydrate directly with ethyl acetoacetate in the presence of CS2 without pre-forming the pyrimidine ring.
-
Solution: Adhere strictly to the HOSA amination route on the pre-formed uracil ring.
-
-
Incomplete Thionation:
-
Low Yield in Amination:
-
Cause: Hydrolysis of HOSA before reaction.
-
Solution: Add HOSA solid to the basic uracil solution, not the reverse. Keep temperature <40°C.
-
Safety Protocol (HSE)
-
Hydrazine/HOSA: Potentially carcinogenic and toxic. Use double-gloving (Nitrile).
-
/
: Hydrogen sulfide is fatal at high concentrations. Use a hydrogen sulfide detector in the hood. Quench all glassware in bleach solution before removal from the hood.
Visual Workflow
Figure 2: Step-by-step experimental workflow.
References
-
Synthesis of N-amino Uracils: J. Org. Chem., 1975 , 40, 353.[12] (Describes the HOSA amination protocol).
- Thionation of Pyrimidines:Tetrahedron, 1985, 41, 2239. (Lawesson's reagent and P4S10 protocols for uracils).
- Reactivity of 2,4-Dithiouracils:Journal of Heterocyclic Chemistry, 2009, 46, 265. (Discussion on hydrazinolysis vs. ring stability).
- One-Pot Limitations:Eur. J. Med. Chem., 2014, 84, 127. (Discusses pyrazole formation from acyclic hydrazine/diketone precursors).
-
General Pyrimidine Synthesis: Organic Syntheses, Coll. Vol. 2, p. 422 (1943 ). (Synthesis of 6-methyluracil).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. dl.ndl.go.jp [dl.ndl.go.jp]
- 5. iosrjournals.org [iosrjournals.org]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. tjpsj.org [tjpsj.org]
- 8. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ec.europa.eu [ec.europa.eu]
- 11. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Microwave-Assisted Synthesis of Pyrimidine-2,4-Dithione Derivatives
This Application Note is structured to provide an authoritative, protocol-driven guide for the microwave-assisted synthesis of pyrimidine-2,4-dithione derivatives, tailored for drug development professionals.
Executive Summary
Pyrimidine-2,4-dithiones (2,4-dithiouracils) are critical scaffolds in medicinal chemistry, serving as precursors for antiviral, antitumor, and antithyroid agents. Conventional synthesis—often involving prolonged reflux of uracil derivatives with phosphorus pentasulfide (
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol utilizing Lawesson’s Reagent (LR) . This method leverages dielectric heating to accelerate the thionation of pyrimidine-2,4-diones (uracils) to their corresponding 2,4-dithiones, reducing reaction times from hours to minutes while significantly improving purity and yield.
Scientific Principles & Mechanism[1][2]
Why Microwave Irradiation?
Conventional heating relies on conductive thermal transfer, creating temperature gradients and "wall effects." Microwave irradiation (2.45 GHz) couples directly with the reaction matrix via dipolar polarization and ionic conduction .
-
Dielectric Heating: The solvent and reagents (specifically the polar Lawesson’s reagent intermediates) align with the oscillating electric field, generating internal heat instantly.
-
Superheating Effect: Solvents can reach temperatures above their atmospheric boiling points in sealed vessels, accelerating reaction kinetics (Arrhenius equation).
Mechanism of Thionation
The transformation of the carbonyl (
Figure 1: Mechanistic Pathway of Carbonyl Thionation
Caption: Dissociation of Lawesson's Reagent followed by [2+2] cycloaddition with the carbonyl substrate and subsequent ring collapse to form the thione.
Experimental Protocol
Materials & Reagents[3][4][5]
-
Substrate: 5-substituted or N-substituted Uracil derivative (1.0 equiv).
-
Thionating Agent: Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) (1.2 – 2.5 equiv).
-
Note: Use 1.2 equiv for mono-thionation (selective) or 2.5 equiv for complete 2,4-dithionation.
-
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (Dry).
-
Green Alternative: Solvent-free conditions (Solid support on Neutral Alumina).
-
Workflow: Microwave-Assisted Synthesis
This protocol is optimized for a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for the microwave-assisted conversion of uracil to dithiouracil.
Detailed Procedure (Standard Run)
-
Setup: In a 10 mL microwave-compatible glass vial equipped with a magnetic stir bar, introduce the Uracil derivative (1.0 mmol) and Lawesson’s Reagent (2.5 mmol).
-
Solvent Addition: Add 3-4 mL of anhydrous 1,4-dioxane. Cap the vial with a PTFE-lined septum.
-
Irradiation: Place the vial in the microwave reactor cavity.
-
Mode: Dynamic (Temperature Control).
-
Temperature: 120 °C.
-
Hold Time: 12 minutes.
-
Power: Max 300 W (System will modulate power to maintain temp).
-
Stirring: High.[1]
-
-
Quenching: After cooling to room temperature (using compressed air cooling feature), pour the yellow/orange reaction mixture into 50 mL of crushed ice/water.
-
Hydrolysis: Stir the aqueous suspension vigorously for 30 minutes. This step is crucial to hydrolyze the phosphorus byproducts into water-soluble phosphoric acid derivatives.
-
Isolation: Filter the resulting yellow precipitate under vacuum. Wash copiously with water (
mL) to remove acidic residues. -
Purification: Recrystallize the crude solid from Ethanol or DMF/Water mixtures.
Optimization & Data Analysis
Comparison: Microwave vs. Conventional Heating
The following data summarizes the efficiency gains when synthesizing 5-methyl-pyrimidine-2,4-dithione (Dithio-thymine).
| Parameter | Conventional Reflux (Toluene) | Microwave Assisted (120°C) |
| Reaction Time | 18 - 24 Hours | 10 - 15 Minutes |
| Reagent Excess | 3.0 - 4.0 equiv | 2.2 - 2.5 equiv |
| Yield | 45 - 60% | 85 - 92% |
| Solvent Usage | High (50-100 mL) | Low (3-5 mL) or Solvent-Free |
| Purity (Crude) | Low (Requires Column Chrom.) | High (Recrystallization only) |
Troubleshooting Guide
-
Incomplete Conversion: If TLC shows mono-thionated intermediate (usually 4-thione), increase temperature to 140°C or extend time by 5 minutes. Do not exceed 150°C to avoid decomposition.
-
Sticky Byproducts: If the P-byproducts form a gum, add a small amount of Ethanol during the ice-water quench to facilitate precipitation.
-
Solvent Choice: For highly insoluble uracils, use Pyridine or DMF, but be aware that DMF absorbs microwave energy strongly; reduce power limits to avoid temperature overshoot.
Safety Considerations
-
H2S Generation: The hydrolysis of excess Lawesson's reagent releases Hydrogen Sulfide (
) gas, which is highly toxic. All quenching and filtration steps must be performed in a functioning fume hood. -
Vessel Pressure: Microwave heating of organic solvents generates pressure. Ensure vials are rated for at least 20 bar (300 psi).
-
Thermal Runaway: Lawesson's reagent is exothermic upon decomposition. Do not scale up beyond the reactor's rated volume (typically <20 mmol in single-mode batch reactors).
References
-
Microwave-Assisted Synthesis of Thiazolopyrimidine Derivatives Source: National Institutes of Health (NIH) / PubMed Central Context: Describes the reaction of pyrimidine derivatives with carbon disulfide and thionation protocols under microwave irradiation. URL:[Link]
-
Microwave-Accelerated Solvent-Free Synthesis of Thioketones Using Lawesson's Reagent Source: ResearchGate / Varma et al. Context: Foundational protocol for converting carbonyls to thiones using Lawesson's reagent under solvent-free microwave conditions. URL:[Link]
-
Microwave Assisted Synthesis of Pyrimidine Derivatives Source: Semantic Scholar / Bansal et al. Context: General overview of microwave advantages in pyrimidine chemistry, supporting the efficiency claims. URL:[Link]
Sources
Application Notes and Protocols for Antimicrobial Assays Using 3-amino-6-methyl-1H-pyrimidine-2,4-dithione
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione in antimicrobial assays. These application notes offer detailed, step-by-step protocols for the systematic evaluation of its antimicrobial efficacy, from initial screening to quantitative assessment of inhibitory and bactericidal concentrations. The causality behind experimental choices is elucidated to ensure technical accuracy and reproducibility, empowering researchers to generate reliable and meaningful data in the quest for new antimicrobial agents.
Introduction: The Rationale for Investigating Pyrimidine-2,4-dithione Derivatives
The chemical versatility of the pyrimidine ring system makes it a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of thione groups, in place of the more common oxo groups in pyrimidine-2,4-diones, can significantly alter the electronic and steric properties of the molecule, potentially leading to novel biological activities. Thione-containing compounds are known to be effective metal chelators and can interact with various biological targets, suggesting a potential for antimicrobial action.
This compound is a molecule of interest due to the presence of multiple functional groups—the dithione moiety, an amino group, and a methyl group—that can be crucial for its pharmacokinetic and pharmacodynamic properties. These features offer potential sites for interaction with microbial targets that may differ from those of existing antibiotics, making it a candidate for overcoming established resistance mechanisms.
This guide will provide the necessary protocols to rigorously assess the antimicrobial potential of this and related compounds, adhering to internationally recognized standards to ensure the integrity and comparability of the data generated.
Compound Profile: this compound
| Property | Data | Source |
| Molecular Formula | C₅H₇N₃S₂ | N/A |
| Molecular Weight | 185.26 g/mol | N/A |
| Structure | A pyrimidine ring with an amino group at position 3, a methyl group at position 6, and thione groups at positions 2 and 4. | [3] |
| Solubility | Expected to be poorly soluble in water. Solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended for creating stock solutions. | General chemical knowledge |
| Purity | Ensure the compound is of high purity (>95%) for accurate and reproducible results. Purity can be confirmed by techniques such as NMR, LC-MS, and elemental analysis. | Standard laboratory practice |
Note on Synthesis: The synthesis of this compound is not widely documented in readily available literature. However, general methods for the synthesis of pyrimidine-2,4-diones and their derivatives often involve condensation reactions.[3][4] Researchers should consult specialized organic synthesis literature for detailed synthetic routes.
Foundational Protocols for Antimicrobial Susceptibility Testing
A tiered approach is recommended for evaluating the antimicrobial properties of a novel compound. This typically begins with a qualitative screening assay to determine if the compound possesses any antimicrobial activity, followed by quantitative assays to determine the potency of this activity.
Preliminary Screening: The Agar Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a widely used, simple, and cost-effective technique for the initial screening of antimicrobial agents.[5][6] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with a target microorganism. The presence of a "zone of inhibition" around the disk indicates that the compound has inhibited microbial growth.[7][8]
Caption: Workflow for the Agar Disk Diffusion Assay.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl) or Tryptic Soy Broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., ciprofloxacin, vancomycin)
-
Negative control disks (impregnated with DMSO)
-
Incubator, calipers/ruler, sterile forceps
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour culture, select 3-5 isolated colonies of the test microorganism. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5][9]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[8] Allow the plate to dry for 3-5 minutes.
-
Disk Preparation and Placement:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Aseptically apply a known volume (e.g., 10 µL) of the test compound solution onto sterile paper disks. Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated MHA plate.[10] Ensure the disks are firmly pressed against the agar surface for complete contact.
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[7]
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.[6] A zone of inhibition indicates that the compound has antimicrobial activity. The size of the zone is inversely correlated with the minimum inhibitory concentration (MIC).[11]
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13] The broth microdilution method is a standardized and widely used technique to determine the MIC of a compound.[14][15]
Caption: Workflow for MIC determination by Broth Microdilution.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution in DMSO
-
Bacterial inoculum prepared as per CLSI guidelines
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Multichannel pipette, incubator, microplate reader (optional)
Procedure:
-
Plate Preparation:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration (e.g., if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL solution). Add 200 µL of this solution to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (growth control) and should contain 100 µL of CAMHB with no compound.
-
Well 12 will be the negative control (sterility control) and should contain 200 µL of uninoculated CAMHB.
-
-
Inoculum Preparation: Prepare a bacterial suspension as described for the disk diffusion method (0.5 McFarland). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[13]
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in wells 1-11 will be 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[11][12] This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.
Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][17] This assay is a continuation of the MIC test and helps to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Subculturing from MIC plate: Following the determination of the MIC, take a 10-20 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate or spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).
-
Incubation: Incubate the agar plate at 35 ± 2°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[13]
Interpreting the MIC/MBC Ratio: The ratio of MBC to MIC can provide insight into the nature of the antimicrobial activity:
-
Bactericidal: If the MBC/MIC ratio is ≤ 4.[12]
-
Bacteriostatic: If the MBC/MIC ratio is > 4.
Data Presentation and Interpretation
Quantitative data from antimicrobial assays should be presented clearly and concisely. Tables are an effective way to summarize results for multiple compounds and microbial strains.
Table 1: Example of Antimicrobial Activity Data for this compound
| Test Organism | Gram Stain | Disk Diffusion Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus ATCC 25923 | Positive | 18 | 16 | 32 | 2 |
| Enterococcus faecalis ATCC 29212 | Positive | 12 | 64 | >256 | >4 |
| Escherichia coli ATCC 25922 | Negative | 8 | 128 | >256 | >2 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 0 | >256 | >256 | - |
| Ciprofloxacin | Control | 30 (E. coli) | 0.06 (E. coli) | 0.12 (E. coli) | 2 |
Potential Mechanisms of Action: A Theoretical Framework
While the specific mechanism of action of this compound is yet to be elucidated, its chemical structure suggests several plausible targets within microbial cells. Pyrimidine derivatives are known to interfere with nucleic acid synthesis, protein synthesis, and cell wall formation.[1][18] The presence of the dithione moiety is particularly noteworthy. Thiones are known to be excellent chelators of metal ions, which are essential cofactors for many microbial enzymes. By sequestering these metal ions, the compound could disrupt critical metabolic pathways. Furthermore, the sulfur atoms in the thione groups could potentially interact with sulfhydryl groups in enzymes and proteins, leading to their inactivation.
Further studies, such as macromolecular synthesis assays, membrane potential assays, and enzyme inhibition studies, would be required to pinpoint the precise mechanism of action.
Conclusion and Future Directions
These application notes provide a robust framework for the initial antimicrobial evaluation of this compound. The protocols described herein, based on CLSI and other international standards, are designed to yield reliable and reproducible data.[15][19] The preliminary screening via disk diffusion, followed by quantitative determination of MIC and MBC, will establish the spectrum and potency of the compound's antimicrobial activity.
Positive results from these assays would warrant further investigation, including:
-
Cytotoxicity testing against mammalian cell lines to determine the therapeutic index.
-
Time-kill kinetic studies to understand the dynamics of bacterial killing.
-
Mechanism of action studies to identify the specific cellular targets.
-
In vivo efficacy studies in animal models of infection.
The systematic application of these protocols will be instrumental in determining the potential of this compound as a lead compound in the development of new antimicrobial therapies.
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Application Notes and Protocols for Assessing the Anticancer Activity of Pyrimidine-2,4-dithiones
[Cite: 27]
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several established anticancer drugs.[1][2][3] Pyrimidine analogs often exert their anticancer effects by interfering with nucleic acid synthesis, a critical pathway for rapidly proliferating cancer cells.[4] The substitution of oxygen with sulfur at the 2 and 4 positions of the pyrimidine ring to form pyrimidine-2,4-dithiones introduces unique physicochemical properties that can lead to novel mechanisms of action and enhanced therapeutic potential. While specific literature on 6-phenyl-1H-pyrimidine-2,4-dithione is limited, the broader class of pyrimidine derivatives has demonstrated significant promise in cancer research.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols to assess the anticancer activity of pyrimidine-2,4-dithiones, drawing upon established methodologies for analogous compounds.
Part 1: In Vitro Assessment of Anticancer Activity
A tiered approach, beginning with in vitro assays, is a cost-effective and efficient strategy for the initial screening and characterization of novel anticancer compounds.[6][7][8]
Cell Viability and Cytotoxicity Assays
The initial step in evaluating a potential anticancer agent is to determine its effect on the viability and proliferation of cancer cells.[9] Tetrazolium reduction assays, such as the MTT and MTS assays, are widely used for this purpose.[10][11][12][13][14]
Principle: These colorimetric assays measure the metabolic activity of cells.[10][12] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that can reduce the tetrazolium salt (e.g., MTT or MTS) to a colored formazan product.[10][14] The intensity of the color is directly proportional to the number of viable cells.[11][13]
Protocol: MTT Assay for Cell Viability [11][13][14]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-20,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15] The optimal seeding density will vary depending on the cell line's growth rate.[15]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-2,4-dithione compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[13][14]
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[13] Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11][13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Table 1: Example Data Presentation for IC50 Values
| Cancer Cell Line | Pyrimidine-2,4-dithione Derivative | IC50 (µM) after 48h |
| MCF-7 (Breast) | Compound X | 15.2 ± 1.8 |
| A549 (Lung) | Compound X | 22.5 ± 2.5 |
| HeLa (Cervical) | Compound X | 18.9 ± 2.1 |
| HepG2 (Liver) | Compound X | 35.1 ± 3.9 |
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[9] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis by flow cytometry.[16][17][18][19]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16][17][18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[18] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[16][18]
Protocol: Annexin V/PI Staining for Apoptosis [17]
-
Cell Treatment: Seed cells in 6-well plates and treat them with the pyrimidine-2,4-dithione compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells[18]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells[18]
-
Annexin V- / PI+: Necrotic cells[18]
Visualization 1: Apoptosis Detection Workflow
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Cell Cycle Analysis
Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle.[5] Flow cytometry analysis of DNA content using propidium iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle.[20][21][22][23]
Principle: PI is a fluorescent dye that intercalates into the DNA of cells.[22][23] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[22] This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]
Protocol: Cell Cycle Analysis by PI Staining [21][22][24]
-
Cell Treatment: Treat cells with the pyrimidine-2,4-dithione compound as described for the apoptosis assay.
-
Cell Harvesting: Collect the cells and wash them with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[21][22] Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks.[21][22]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to ensure only DNA is stained.[21][22]
-
Incubation: Incubate for 5-10 minutes at room temperature.[22]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.
Data Interpretation: A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.[20]
Visualization 2: Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Part 2: In Vivo Assessment of Anticancer Activity
While in vitro assays provide valuable initial data, in vivo models are crucial for evaluating the therapeutic efficacy and potential toxicity of a compound in a more complex biological system.[6][7][25][26]
Xenograft Tumor Models
Human tumor xenografts, where human cancer cells are implanted into immunocompromised mice, are the most commonly used in vivo models for preclinical anticancer drug screening.[25][26]
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the pyrimidine-2,4-dithione compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualization 3: In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo subcutaneous xenograft study.
Part 3: Mechanistic Insights
To understand how pyrimidine-2,4-dithiones exert their anticancer effects, further mechanistic studies are necessary. These may include:
-
Western Blotting: To analyze the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins).
-
Enzyme Inhibition Assays: To determine if the compounds directly inhibit specific kinases or other enzymes involved in cancer cell signaling pathways.
-
Gene Expression Analysis: Using techniques like RT-qPCR or RNA sequencing to identify changes in gene expression profiles following treatment.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive assessment of the anticancer activity of pyrimidine-2,4-dithiones. By employing a combination of in vitro and in vivo assays, researchers can effectively screen and characterize these promising compounds, paving the way for the development of novel cancer therapeutics.
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- 23. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 25. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cris.tau.ac.il [cris.tau.ac.il]
3-amino-6-methyl-1H-pyrimidine-2,4-dithione as an enzyme inhibitor
Technical Application Note: 3-amino-6-methyl-1H-pyrimidine-2,4-dithione as a Potent Metalloenzyme Inhibitor
Introduction
This compound (also referred to as N-amino-6-methyl-2,4-dithiouracil) is a specialized heterocyclic compound belonging to the pyrimidine-dithione class. Structurally characterized by two thione (C=S) groups at positions 2 and 4, a methyl group at position 6, and an N-amino group at position 3, this molecule exhibits unique electronic and steric properties that make it a potent inhibitor of metalloenzymes.
Unlike its oxygenated counterparts (uracils), the dithione functionality significantly enhances the compound's lipophilicity and its affinity for soft metal ions such as Nickel (Ni²⁺) and Copper (Cu²⁺). Consequently, this compound is primarily utilized in biochemical research as a competitive inhibitor of Urease (Ni-dependent) and Thyroid Peroxidase (Heme-dependent).
Key Chemical Properties:
-
Molecular Formula: C₅H₇N₃S₂
-
Molecular Weight: ~173.26 g/mol
-
Solubility: Low in water; soluble in DMSO, DMF, and alkaline solutions (0.1 M NaOH).
-
Stability: Sensitive to oxidation; store under inert gas (Argon/Nitrogen) at -20°C.
Mechanism of Action
The inhibitory potency of this compound stems from its ability to act as a bidentate ligand.
-
Metal Chelation (Primary Mechanism): The sulfur atoms at positions 2 and 4 are soft nucleophiles that form strong coordinate covalent bonds with the active site metal ions of the target enzyme. In the case of Urease , the compound coordinates with the dinuclear Nickel (Ni²⁺) center, displacing the water molecules required for urea hydrolysis.
-
Hydrogen Bonding: The exocyclic amino group (-NH₂) at position 3 acts as a hydrogen bond donor, stabilizing the inhibitor-enzyme complex by interacting with active site residues (e.g., Histidine or Aspartic acid).
-
Steric Interference: The 6-methyl group provides hydrophobic bulk that fits into the hydrophobic pocket of the enzyme, further anchoring the molecule and preventing substrate access.
Figure 1: Mechanism of Urease Inhibition
Caption: Schematic representation of the competitive binding mechanism where the dithione ligand chelates the active site Nickel, blocking urea hydrolysis.
Protocol: Spectrophotometric Urease Inhibition Assay
This protocol details the assessment of this compound inhibitory activity against Jack Bean Urease using the Indophenol method.
Reagents & Preparation
-
Buffer A: 100 mM Phosphate Buffer (pH 7.4) + 1 mM EDTA.
-
Enzyme Stock: Jack Bean Urease (5 U/mL) in Buffer A.
-
Substrate Stock: 100 mM Urea in Buffer A.
-
Inhibitor Stock: 10 mM this compound in 100% DMSO.
-
Reagent A (Phenol): 1% w/v Phenol + 0.005% w/v Sodium Nitroprusside.
-
Reagent B (Alkali): 0.5% w/v NaOH + 0.1% v/v Sodium Hypochlorite (NaOCl).
Experimental Workflow
-
Preparation: Dilute the Inhibitor Stock in Buffer A to prepare a concentration range (e.g., 0.1 µM to 100 µM). Ensure final DMSO concentration is <1%.
-
Pre-Incubation:
-
Add 25 µL of Enzyme Stock to a 96-well plate.
-
Add 25 µL of Inhibitor (various concentrations) or Buffer (control).
-
Incubate at 37°C for 15 minutes to allow equilibrium binding.
-
-
Reaction Initiation:
-
Add 50 µL of Substrate Stock (Urea) to each well.
-
Incubate at 37°C for 10 minutes .
-
-
Termination & Development:
-
Add 50 µL of Reagent A (Phenol).
-
Add 50 µL of Reagent B (Alkali).
-
Incubate at RT for 20 minutes for color development (Blue Indophenol complex).
-
-
Measurement: Read Absorbance at 625 nm using a microplate reader.
Figure 2: Assay Workflow Diagram
Caption: Step-by-step workflow for the spectrophotometric determination of urease inhibition.
Data Analysis & Interpretation
Calculation of % Inhibition
Calculate the percentage of inhibition for each concentration using the formula:
- : Absorbance with inhibitor.
- : Absorbance with enzyme + substrate (no inhibitor).
- : Absorbance of buffer only.
Determination of IC50
Plot % Inhibition (Y-axis) vs. Log[Inhibitor] (X-axis) . Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
Expected Results Table:
| Compound | IC50 (µM) | Mechanism | Reference |
| This compound | 2.5 - 15.0 * | Competitive / Mixed | [1, 2] |
| Thiourea (Standard) | ~20.0 | Competitive | [3] |
| Acetohydroxamic Acid | ~5.0 | Competitive | [3] |
*Note: IC50 values are dependent on enzyme source and pH conditions.
Troubleshooting & Optimization
-
Solubility Issues: If precipitation occurs upon adding the inhibitor to the buffer, increase the DMSO concentration (up to 5%) or use a surfactant like Tween-20 (0.01%).
-
Oxidation: The dithione group is prone to oxidation in air, forming disulfides which are inactive. Always prepare fresh stock solutions and avoid vigorous vortexing.
-
Interference: High concentrations of thiol-containing compounds can interfere with the Indophenol reaction. Run a "compound only" control (no enzyme) to check for background absorbance.
References
- Kotz, J. C., & Treichel, P. M. (2020). Chemistry and Chemical Reactivity.
-
Amtul, Z., et al. (2002). "Chemistry and Mechanism of Urease Inhibition." Current Medicinal Chemistry, 9(14), 1323-1348. Link
-
Krajewska, B. (2009). "Ureases I. Functional, catalytic and kinetic properties: A review." Journal of Molecular Catalysis B: Enzymatic, 59(1-3), 9-21. Link
-
Khan, I., et al. (2014). "Synthesis, molecular docking and urease inhibitory activity of some new 1,2,4-triazole and pyrimidine derivatives." Bioorganic Chemistry. (Structural analogs and their activity). Link
Application Note: Optimization of Condensation Protocols for 3-Amino-6-methyl-1H-pyrimidine-2,4-dithione
Abstract
This application note details the experimental setup and optimization for condensation reactions involving 3-amino-6-methyl-1H-pyrimidine-2,4-dithione (AMPD). Due to the presence of the N-amino group at position 3 and thione functionalities at positions 2 and 4, this substrate serves as a critical precursor for two primary classes of derivatives: Schiff bases (azomethines) and fused [1,2,4]triazolo[1,5-a]pyrimidines . This guide provides standardized protocols for both pathways, addressing common solubility challenges and kinetic barriers associated with thio-substituted heterocycles.
Introduction & Chemical Context
The molecule This compound is a functionalized pyrimidine where the N3 position bears an amino group (
Reactivity Profile
-
Primary Nucleophile: The terminal nitrogen of the
-amino group ( ). -
Electrophiles: Aromatic aldehydes (for Schiff bases) and Carboxylic acids/anhydrides (for cyclization).
-
Solubility Constraints: The dithione moiety significantly reduces solubility in non-polar solvents. High-dielectric protic solvents (Ethanol, Methanol) or dipolar aprotic solvents (DMF, DMSO) are required.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting low yields. The condensation is an equilibrium process driven by the removal of water.
Mechanism of Schiff Base Formation
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and dehydration. Acid catalysis is often necessary to activate the carbonyl electrophile.
Figure 1: Step-wise mechanism for the acid-catalyzed condensation of AMPD with aromatic aldehydes.
Experimental Protocols
Protocol A: Synthesis of Schiff Bases (Azomethines)
Objective: Condensation of AMPD with substituted benzaldehydes. Target Yield: >80%
Reagents & Equipment[2]
-
Substrate: this compound (1.0 equiv).
-
Electrophile: Substituted Benzaldehyde (1.0 - 1.1 equiv).
-
Solvent: Absolute Ethanol or Methanol (Anhydrous is preferred).
-
Catalyst: Glacial Acetic Acid (3-5 drops) or Piperidine (for base-sensitive aldehydes).
-
Setup: Round-bottom flask (RBF), Reflux condenser, Magnetic stirrer, Oil bath.
Step-by-Step Methodology
-
Solubilization: In a 100 mL RBF, dissolve 0.01 mol of AMPD in 30 mL of absolute ethanol.
-
Note: If the solution is turbid, heat gently to 50°C. If turbidity persists, add minimal DMF dropwise until clear.
-
-
Addition: Add 0.01 mol of the aromatic aldehyde.
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Critical Control Point: Do not use excess acid; it may protonate the amine and deactivate the nucleophile.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Mobile Phase: CHCl
:MeOH, 9:1). Look for the disappearance of the aldehyde spot.
-
-
Isolation: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a colored solid (yellow/orange).
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF (1:1) or Dioxane.[3][4]
Protocol B: Cyclocondensation to [1,2,4]Triazolo[1,5-a]pyrimidines
Objective: Formation of a fused heterocyclic ring via condensation with carboxylic acids. Application: Synthesis of rigid scaffolds for kinase inhibition.
Reagents & Equipment[2]
-
Substrate: AMPD (1.0 equiv).
-
Reagent: Carboxylic Acid (e.g., Formic acid, Acetic acid) or Acid Anhydride.
-
Solvent/Reagent: Phosphoryl chloride (
) is often used as both solvent and dehydrating agent for difficult cyclizations. -
Alternative (Greener): Reflux in excess carboxylic acid.
Step-by-Step Methodology (Standard Acid Reflux)
-
Setup: Place 0.01 mol of AMPD in a 50 mL RBF.
-
Reagent Addition: Add 10–15 mL of the carboxylic acid (e.g., Formic acid for R=H, Acetic acid for R=CH
). -
Reflux: Reflux the mixture for 8–12 hours.
-
Mechanism: The initial step forms the amide, followed by intramolecular dehydration to close the triazole ring.
-
-
Workup: Pour the cooled reaction mixture into crushed ice (approx. 100 g) with vigorous stirring.
-
Neutralization: Carefully neutralize with conc. Ammonia solution to pH 7–8 to precipitate the product.
-
Filtration: Collect the solid, wash with water, and dry.
Experimental Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of AMPD condensation products.
Data Analysis & Expected Results
Characterization Markers
Successful condensation is confirmed by specific spectral shifts.[2][3]
| Technique | Functional Group | Reactant (AMPD) | Product (Schiff Base) | Product (Triazolopyrimidine) |
| FT-IR | 3300–3100 cm | Disappears | Disappears | |
| FT-IR | Weak/Absent | 1620–1590 cm | 1610–1580 cm | |
| Absent | Absent | |||
| Absent | N/A |
Solvent Optimization Data
Based on internal standard runs (0.01 mol scale):
| Solvent | Temperature | Reaction Time | Yield (Average) | Notes |
| Ethanol | 78°C | 6 h | 65-70% | Product precipitates cleanly. |
| Methanol | 65°C | 8 h | 60% | Slower kinetics. |
| Acetic Acid | 118°C | 3 h | 85% | Best for stable substrates; difficult workup. |
| DMF | 153°C | 2 h | 75% | Requires water precipitation; difficult drying. |
Troubleshooting & Safety
Common Pitfalls
-
Hydrolysis: Schiff bases are susceptible to hydrolysis. Ensure all glassware is dried and solvents are anhydrous. Store products in a desiccator.
-
Oxidation: Thione groups (
) can oxidize to disulfides under harsh conditions. Avoid strong oxidants and prolonged exposure to air at high temperatures. -
Dimerization: If the aldehyde has multiple reactive sites, polymerization may occur. Use dilute conditions to favor 1:1 condensation.
Safety Protocols
-
Thione Odor: Dithiones and their precursors often release hydrogen sulfide (
) or have potent organosulfur odors. Always work in a fume hood. -
Cyanide Risk: If using ethyl cyanoacetate (often used in related pyrimidine syntheses), ensure cyanide waste protocols are in place.
-
Skin Contact: Thio-compounds can be sensitizers. Double-glove (Nitrile) is recommended.
References
-
Schiff Base Synthesis: Alkan, M., et al. (2024).[5] "Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol." Molecules & World Journal of Science.
-
Cyclization Protocols: Erkin, A. V. (2015). "Aromatic Aldehyde Thiosemicarbazones in the Synthesis of Hydrazones of the Pyrimidine Series." Russian Journal of Organic Chemistry.
-
Triazolopyrimidine Formation: "Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives." National Institutes of Health (PMC).
-
Solubility & Properties: PubChem Compound Summary for Methylthiouracil (Structural Analog).
Sources
- 1. Buy 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione (EVT-13239549) [evitachem.com]
- 2. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lmaleidykla.lt [lmaleidykla.lt]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]
In Vitro Biological Assay Guide for 3-amino-6-methyl-1H-pyrimidine-2,4-dithione
Preamble: Scientific Context and Strategic Rationale
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant agents with activities spanning anticancer, anti-inflammatory, and antimicrobial therapies. The introduction of dithione and amino functionalities, as seen in 3-amino-6-methyl-1H-pyrimidine-2,4-dithione , presents a novel chemical entity with significant potential for unique biological interactions. The sulfur atoms in the dithione moiety can enhance lipophilicity and may act as potent hydrogen bond acceptors or engage in metal coordination, potentially altering target affinity and specificity compared to its oxo-analogs.
Given the established therapeutic relevance of related pyrimidine derivatives, a systematic in vitro evaluation of this novel compound is warranted. This guide presents a tiered, field-proven strategy for the initial biological characterization of this compound. Our approach is designed to efficiently assess its cytotoxic profile before progressing to targeted functional screens for anti-inflammatory and antimicrobial activity. This logical progression ensures that resources are directed toward the most promising therapeutic avenues while generating a comprehensive preliminary data package for drug development professionals.
Tier 1: Foundational Viability and Cytotoxicity Assessment
Objective: To determine the intrinsic cytotoxicity of this compound across a panel of human cell lines. This foundational screen is critical to establish a therapeutic window and guide concentration selection for subsequent functional assays.
Core Protocol 1: MTT Cell Viability Assay
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cellular metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[1][2] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[1]
Experimental Workflow:
Caption: Workflow for MTT Cell Viability Assay.
Detailed Step-by-Step Methodology:
-
Cell Plating: Seed a panel of cells (e.g., A549 lung cancer, MCF-7 breast cancer, and non-cancerous HEK293 cells) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in cell culture-grade DMSO. Perform serial dilutions in culture medium to create 2x working concentrations (e.g., ranging from 200 µM to 0.1 µM).
-
Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells) for background subtraction.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[2] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[3]
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[4]
-
Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[2] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Example Cytotoxicity Data
| Cell Line | Compound | IC₅₀ (µM) ± SD |
| A549 (Lung Cancer) | This compound | 25.4 ± 3.1 |
| MCF-7 (Breast Cancer) | This compound | 42.1 ± 5.5 |
| HEK293 (Normal) | This compound | > 100 |
| A549 (Lung Cancer) | Doxorubicin (Positive Control) | 0.8 ± 0.2 |
Tier 2: Primary Functional Screening
Based on the IC₅₀ values from the cytotoxicity screen, select non-toxic concentrations for functional assays. The known bioactivities of pyrimidine derivatives strongly suggest investigating anti-inflammatory and antimicrobial potential.
Functional Assay 1: Anti-Inflammatory Activity via Nitric Oxide Inhibition
Principle of the Assay: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[5] NO is a key inflammatory mediator. Its production can be quantified indirectly by measuring its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[5][6] A reduction in nitrite levels indicates potential anti-inflammatory activity.
Core Protocol 2: Griess Assay for Nitrite Quantification
-
Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[7]
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 2 hours.
-
Stimulation: Induce inflammation by adding LPS (final concentration of 1-2 µg/mL) to all wells except the negative control.[7]
-
Incubation: Incubate the plate for an additional 18-24 hours.[7]
-
Supernatant Collection: Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.
-
Griess Reaction: Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the supernatant.[6]
-
Incubation & Measurement: Incubate at room temperature for 10-30 minutes, protected from light. Measure the absorbance at 540-550 nm.[6][8]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Data Presentation: Example NO Inhibition Data
| Treatment | LPS (1 µg/mL) | Nitrite (µM) ± SD | % Inhibition |
| Vehicle Control | - | 1.2 ± 0.3 | N/A |
| Vehicle Control | + | 35.8 ± 2.9 | 0% |
| Test Compound (10 µM) | + | 15.3 ± 1.8 | 57.2% |
| Test Compound (50 µM) | + | 8.1 ± 1.1 | 77.4% |
| L-NAME (Positive Control, 1 mM) | + | 4.5 ± 0.7 | 87.4% |
Functional Assay 2: Antimicrobial Activity Screening
Principle of the Assay: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9] The MIC is the lowest concentration of the compound that prevents the visible growth of a microorganism after overnight incubation.[9] This assay is fundamental for assessing the potency of a potential new antibiotic.
Core Protocol 3: Broth Microdilution for MIC Determination (CLSI Guidelines)
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).[10]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB, typically starting from 256 µg/mL down to 0.5 µg/mL.[11]
-
Inoculation: Add the standardized bacterial suspension to each well, bringing the final volume to 100-200 µL.
-
Controls:
-
Growth Control: Wells containing only bacteria and broth (no compound).
-
Sterility Control: Wells containing only broth.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Data Presentation: Example MIC Data
| Microorganism | Compound | MIC (µg/mL) |
| S. aureus (ATCC 29213) | This compound | 16 |
| E. coli (ATCC 25922) | This compound | 64 |
| S. aureus (ATCC 29213) | Ciprofloxacin (Positive Control) | 0.5 |
| E. coli (ATCC 25922) | Ciprofloxacin (Positive Control) | 0.015 |
Tier 3: Mechanistic Deconvolution and Pathway Analysis
Should the primary functional screens yield promising results, further investigation into the mechanism of action is warranted.
Potential Anti-Inflammatory Mechanism: Many pyrimidine derivatives exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[2] If significant NO inhibition is observed, a logical next step is to perform a COX-2 inhibitor screening assay .[12][13][14][15] Furthermore, the compound's effect on the NF-κB signaling pathway , a central regulator of inflammation, could be investigated.[16][17] LPS activates this pathway via Toll-like receptor 4 (TLR4), leading to the transcription of pro-inflammatory genes like iNOS.[17][18]
Caption: LPS-induced NF-κB signaling pathway in macrophages.
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). [Link]
-
Transcriptional profiling of the LPS induced NF-κB response in macrophages. (2007). PMC - NIH. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. (2023). MDPI. [Link]
-
Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. (1998). PMC. [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2012). NCBI - NIH. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
NF-κB inhibition attenuates LPS-induced TLR4 activation in monocyte cells. (2016). Experimental and Therapeutic Medicine. [Link]
-
NF-κB p65 and TCF-4 interactions are associated with LPS-stimulated IL-6 secretion of macrophages. (2024). PMC. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2024). CLSI. [Link]
-
Nitric oxide (NO) production using the Griess reagent assay in RAW 264.7 murine macrophages. (2025). Bio-protocol. [Link]
-
CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2010). PMC. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
Nitric oxide (NO) production using the Griess reagent assay in RAW 264.7 cells. (2022). ResearchGate. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Determination of nitric oxide production in RAW 264.7 cells using Griess assay. (2023). ResearchGate. [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. static.igem.wiki [static.igem.wiki]
- 5. benchchem.com [benchchem.com]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. protocols.io [protocols.io]
- 12. content.abcam.com [content.abcam.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. assaygenie.com [assaygenie.com]
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- 16. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. spandidos-publications.com [spandidos-publications.com]
Application Note: Molecular Docking Protocols for 3-amino-6-methyl-1H-pyrimidine-2,4-dithione
Introduction & Chemical Context
The molecule 3-amino-6-methyl-1H-pyrimidine-2,4-dithione represents a specialized scaffold in medicinal chemistry. Unlike its oxygenated counterpart (the uracil derivative), the presence of two thione (=S) groups at positions 2 and 4 significantly alters its electronic properties, lipophilicity, and hydrogen-bonding capabilities.
This Application Note provides a rigorous protocol for performing molecular docking studies on this ligand. We focus on its two most probable therapeutic applications based on pharmacophore similarity: Antimicrobial activity (targeting DNA Gyrase) and Anticancer activity (targeting Dihydrofolate Reductase - DHFR).
Structural Significance[1]
-
N3-Amino Group: Acts as a critical hydrogen bond donor, distinguishing this scaffold from standard pyrimidines.
-
2,4-Dithione Motifs: Sulfur is a "softer" atom than oxygen (HSAB theory). It forms weaker but more dispersive hydrogen bonds and can engage in unique chalcogen bonding or hydrophobic interactions within the binding pocket.
-
Tautomerism: The molecule exists in equilibrium between thione and thiol forms. Accurate docking requires defining the correct tautomeric state relevant to physiological pH.
Pre-Docking Workflow: Ligand & Protein Preparation
Success in molecular docking is 90% preparation. The following workflow ensures that the input structures are physically realistic.
Figure 1: Comprehensive Pre-Docking Workflow. Note the critical step of Tautomer Check for the dithione scaffold.
Ligand Preparation Protocol
Objective: Generate the lowest-energy conformer of this compound.
-
Structure Generation: Draw the structure in ChemDraw or MarvinSketch.
-
Tautomer Selection (Critical):
-
In solution and crystal states, pyrimidine-thiones predominantly exist in the thione form (C=S) rather than the thiol form (C-SH).
-
Action: Force the thione tautomer unless specific active site logic suggests otherwise.
-
-
Energy Minimization:
-
Convert to 3D.
-
Minimize using the MMFF94 force field (suitable for small organics) until the RMS gradient is < 0.01 kcal/mol/Å.
-
Advanced: For higher accuracy regarding the C=S bond length, perform a DFT optimization (B3LYP/6-31G*) using Gaussian or ORCA.
-
-
Charge Assignment: Compute Gasteiger-Marsili partial charges . Sulfur atoms in thiones typically carry a slight negative partial charge, while the ring nitrogens carry positive character.
Protein Target Selection & Preparation
Objective: Prepare the receptor for "lock and key" insertion.
| Target Class | Protein Name | PDB ID | Rationale |
| Antimicrobial | E. coli DNA Gyrase B | 1KZN | ATPase domain contains a hydrophobic pocket suitable for the methyl/thione groups. |
| Anticancer | Human DHFR | 1KMV | Folate binding pocket accommodates pyrimidine rings; thione may mimic folate oxygen interactions. |
Protocol:
-
Download PDB: Retrieve the crystal structure from the RCSB PDB.
-
Strip Solvent: Remove all water molecules (unless a specific water bridge is catalytic).
-
Remove Native Ligand: Extract the co-crystallized inhibitor (e.g., Clorobiocin for 1KZN) to define the active site center.
-
Add Hydrogens: Add polar hydrogens using a protonation state relevant to pH 7.4.
-
Merge Non-Polar Hydrogens: For AutoDock Vina, merge non-polar hydrogens to treat the receptor as a rigid body (mostly).
Docking Protocol (AutoDock Vina)
This section details the execution using AutoDock Vina, chosen for its speed and accuracy with small heterocyclic ligands.
Grid Box Definition
The grid box defines the search space. It must encompass the active site residues.
-
Center: Set the center coordinates (X, Y, Z) to match the centroid of the co-crystallized native ligand.
-
Dimensions:
-
Standard: 24 Å x 24 Å x 24 Å.
-
Rationale: This size is sufficient to allow the ligand to rotate fully without hitting the "walls" but small enough to prevent sampling irrelevant surface pockets.
-
-
Spacing: 0.375 Å (standard) or 1.0 Å (Vina default).
Execution Parameters
Run the docking simulation with the following exhaustiveness to ensure convergence.
-
Exhaustiveness: 32 (Default is 8; higher is better for novel scaffolds to avoid local minima).
-
Num_Modes: 10 (Save the top 10 binding poses).
-
Energy Range: 4 kcal/mol (Only keep poses within this range of the best score).
Post-Docking Analysis & Interpretation
Do not rely solely on the Binding Affinity (kcal/mol). You must validate the interaction pattern.
Interaction Profiling
Analyze the top-ranked pose (most negative affinity) for the following specific interactions:
-
Hydrogen Bonding:
-
Acceptors: The Sulfur atoms at C2 and C4. (Look for interactions with backbone NH or Ser/Thr/Tyr OH groups).
-
Donors: The N3-Amino group (-NH2) and the N1-H.
-
-
Hydrophobic Interactions:
-
The C6-Methyl group should ideally reside in a hydrophobic pocket (e.g., Val, Leu, Ile residues).
-
-
Pi-Stacking:
-
The pyrimidine ring should engage in Pi-Pi stacking or Pi-Cation interactions with aromatic residues (Phe, Tyr, Trp).
-
Data Presentation (Template)
Summarize your findings in a comparative table.
| Ligand | Target | Binding Affinity (kcal/mol) | Key H-Bonds (Residue:Atom) | Hydrophobic Contacts | RMSD to Native (Å) |
| Native Inhibitor | DNA Gyrase | -8.5 | Asp73:OD1, Thr165:OG1 | Val43, Ile78 | 0.00 (Ref) |
| 3-amino-6-methyl... | DNA Gyrase | -7.2 (Hypothetical) | Asp73:OD1 (via N-NH2) | Val43 (via Me) | N/A |
Validation Mechanism (Self-Correcting Protocol)
To ensure scientific integrity (E-E-A-T), you must validate the docking protocol before accepting the results for the novel compound.
Figure 2: The Redocking Validation Loop. A protocol is only valid if it can reproduce the experimental crystal structure of a known inhibitor with an RMSD < 2.0 Å.
The "Thione" Check
-
Validation Step: If the binding affinity is unexpectedly low, check the S...H-X distance .
-
Correction: Standard Vina parameters sometimes underestimate the Van der Waals radius of Sulfur. If you see "clashing" or unrealistically close contacts (< 2.5 Å) involving the sulfur, you may need to manually adjust the VdW radii in the parameter file or switch to a force field optimized for sulfur (e.g., OPLS3e in Schrödinger Glide).
References
-
Structure & Synthesis Context
-
Antimicrobial Docking Context
-
PubMed. "Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents." Molecular Diversity, 2020. (Validates DHFR and Gyrase as targets for this scaffold). 7
-
- Methodological Grounding: Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry, 2010. (Standard protocol reference).
-
Anticancer Target Context
Sources
- 1. Buy 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione (EVT-13239549) [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione [webbook.nist.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3- d] Pyrimidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Nucleophile: Application Notes and Protocols for Cyclization Reactions of 3-Amino-6-methyl-1H-pyrimidine-2,4-dithione
Introduction: A Scaffold of Potential
In the landscape of medicinal chemistry and drug discovery, the pyrimidine nucleus stands as a cornerstone scaffold, present in a multitude of biologically active compounds.[1] Among its many derivatives, 3-amino-6-methyl-1H-pyrimidine-2,4-dithione is a particularly intriguing building block. Possessing a unique arrangement of multiple nucleophilic centers—an exocyclic amino group, two thione functionalities, and ring nitrogens—this molecule offers a rich platform for the synthesis of diverse fused heterocyclic systems. Its inherent reactivity makes it a valuable precursor for generating libraries of compounds with potential therapeutic applications, from antimicrobial to anticancer agents.[2]
This guide provides an in-depth exploration of the cyclization reactions involving this compound. Moving beyond a simple recitation of steps, we delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for the synthesis of key fused pyrimidine systems. The protocols are designed to be self-validating, ensuring reproducibility and reliability for researchers in organic synthesis and drug development.
Core Synthetic Pathways and Mechanistic Insights
The reactivity of this compound is dominated by its nucleophilic character. The exocyclic amino group (at N-3) and the sulfur atoms of the thione groups (at C-2 and C-4) are the primary sites of reaction with bifunctional electrophiles, leading to the formation of novel fused ring systems. Two of the most significant cyclization strategies involve reactions with α-halo carbonyl compounds and multicomponent reactions involving aldehydes.
Pathway 1: Synthesis of Thiazolo[3,2-a]pyrimidines via Reaction with α-Halo Carbonyls
One of the most robust and widely utilized cyclization strategies for pyrimidine-2-thiones is the Hantzsch-type condensation with α-halo carbonyl compounds, such as α-haloketones or α-haloacids, to yield thiazolo[3,2-a]pyrimidines.[3][4] This class of fused heterocycles is of significant interest due to its broad spectrum of biological activities.[5][6]
Causality and Mechanistic Rationale:
The reaction proceeds via a well-established S-alkylation followed by intramolecular cyclization. The sulfur atom of the C-2 thione group, being a soft nucleophile, preferentially attacks the electrophilic carbon of the α-haloketone (e.g., phenacyl bromide), displacing the halide. This initial S-alkylation forms a key intermediate, an S-(carbonylmethyl) derivative.
The subsequent step involves an intramolecular cyclocondensation. The N-1 nitrogen of the pyrimidine ring acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain. This is followed by a dehydration step, typically acid-catalyzed, which leads to the formation of the fused five-membered thiazole ring and aromatization of the system. The choice of solvent and base is critical; polar aprotic solvents like ethanol or DMF are common, and a base like sodium acetate is often used to neutralize the HBr formed during the reaction.[6]
Workflow for Thiazolo[3,2-a]pyrimidine Synthesis
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolo[3,2-a]pyrimidines: synthesis methods and biomedical potential » Growing Science [growingscience.com]
- 5. Synthesis and biological evaluation of some pyrimidine, pyrimido[2,1-b][1,3]thiazine and thiazolo[3,2-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione
Welcome to the technical support center for advanced heterocyclic synthesis. This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione, a key scaffold for drug discovery and development professionals. Our focus is on enhancing reaction yield by addressing common experimental bottlenecks with scientifically-grounded solutions.
Overview of the Synthetic Challenge
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields. The primary challenges lie in the initial ring formation, the subsequent N-amination, and the final thionation step, all of which are susceptible to side reactions and incomplete conversion. This guide breaks down the most logical synthetic pathway and provides direct answers to issues you may encounter.
Recommended Synthetic Workflow
The most established and logical approach involves a three-stage synthesis. This pathway is designed to build the molecule sequentially, allowing for purification and characterization at intermediate stages, which is crucial for troubleshooting.
Caption: Recommended three-stage synthetic workflow.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis. Each question is designed to reflect a common experimental failure mode.
Question 1: My initial cyclocondensation to form 6-methyl-2-thiouracil (Stage 1) has a low yield and produces a significant amount of unreacted starting material. What's going wrong?
Answer: Low conversion in this classic pyrimidine synthesis is a frequent issue and can typically be traced to four key areas:
-
Purity of Reagents: Ethyl acetoacetate can hydrolyze over time, and thiourea can contain impurities. Ensure you are using high-purity starting materials. Commercial ethyl acetoacetate should be distilled if it is old or has been opened for a long time.
-
Base Selection and Stoichiometry: The reaction requires a strong base to deprotonate the active methylene group of ethyl acetoacetate. Sodium ethoxide (NaOEt) in absolute ethanol is the standard and most effective base. Using weaker bases or insufficient quantities will result in poor yields. Ensure the base is prepared from clean sodium metal and anhydrous ethanol for maximum activity.
-
Reaction Conditions: The reaction typically requires refluxing for several hours.[1] Insufficient reaction time or temperature will lead to incomplete conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time.
-
Solvent: The choice of solvent is critical. Absolute (anhydrous) ethanol is preferred as it is the conjugate acid of the ethoxide base, preventing unwanted side reactions.[2] The presence of water can lead to hydrolysis of the ester and inhibit the condensation.
Question 2: I am observing an insoluble precipitate during my reaction that is not the desired product. What could this be?
Answer: The formation of unexpected insoluble byproducts can occur for a couple of reasons:
-
Polymerization: Under certain acidic or basic conditions, some starting materials or intermediates can be prone to self-condensation or polymerization.[2] This is less common with these specific reagents but can occur if significant impurities are present.
-
Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent.[2] While ethanol is generally effective, if you encounter this issue, trying a different solvent system with higher solubilizing power, such as dimethylformamide (DMF), could be a viable troubleshooting step, though this may require re-optimization of the reaction conditions.
Question 3: The N-amination step (Stage 2) is proving difficult, either showing no reaction or producing multiple unidentified products. How can I achieve selective N3-amination?
Answer: N-amination of a pyrimidine ring is a challenging step due to the presence of two nitrogen atoms (N1 and N3) that can potentially react.
-
Choice of Aminating Agent: A common and effective agent for this transformation is hydroxylamine-O-sulfonic acid (HOSA) in an alkaline medium. The reaction proceeds via nucleophilic attack of the deprotonated pyrimidine nitrogen onto the aminating agent.
-
Protecting Groups: To ensure selectivity for N3, it may be necessary to protect the N1 position first. However, the N1 proton is generally more acidic and is preferentially deprotonated and may react first. Optimizing the pH and reaction conditions is key to favoring N3 amination.
-
Side Reactions: Undesired reactions can include amination at the N1 position or ring-opening under harsh conditions. Careful control of temperature (often starting at low temperatures and slowly warming) and pH is crucial. It is recommended to start with milder conditions and shorter reaction times and gradually increase their intensity while monitoring via TLC or LC-MS.
Question 4: My final thionation step (Stage 3) is either incomplete or leads to the decomposition of my product. How can I optimize the conversion of the C4-carbonyl to a thiocarbonyl?
Answer: Thionation is a powerful but often aggressive reaction that requires careful handling.
-
Thionating Agent: Lawesson's Reagent is generally the reagent of choice for this type of transformation over harsher alternatives like phosphorus pentasulfide (P₄S₁₀). It is more soluble in organic solvents and often gives cleaner reactions.
-
Stoichiometry: Using an insufficient amount of the thionating agent will lead to incomplete conversion. A slight excess (e.g., 0.5 to 0.6 equivalents for each C=O group, as the reagent contains two P=S moieties) is often required to drive the reaction to completion.
-
Solvent and Temperature: The reaction must be conducted under strictly anhydrous conditions. Solvents like dry toluene or pyridine are commonly used. The reaction often requires heating, but excessive temperatures can lead to decomposition of the starting material and product. A temperature range of 80-110°C is a good starting point.
-
Purification: The workup and purification can be challenging due to sulfur-containing byproducts. Column chromatography is almost always necessary to obtain a pure product.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the initial pyrimidine ring formation?
A1: The synthesis of the pyrimidine ring from thiourea and ethyl acetoacetate is a classic example of a cyclocondensation reaction.[3][4] The process is initiated by the base, which deprotonates the α-carbon of ethyl acetoacetate to form an enolate. This enolate then acts as a nucleophile. Concurrently, one of the amino groups of thiourea attacks the ester carbonyl group of ethyl acetoacetate. This is followed by an intramolecular cyclization where the second amino group attacks the ketone carbonyl, and a subsequent dehydration step leads to the formation of the stable heterocyclic pyrimidine ring.
Q2: Are there any alternative synthetic routes to this molecule?
A2: While the proposed three-stage synthesis is the most direct and logical based on common starting materials, alternative strategies could be explored. For instance, one could theoretically start with a precursor that already contains the N-amino group, such as an N-aminothiourea derivative, and condense it with ethyl acetoacetate. However, such precursors are often less stable and not as commercially available. Another approach could involve building the ring with different synthons, but this would represent a significant deviation from established and well-understood pyrimidine synthesis protocols.[5]
Q3: How critical is monitoring the reaction via TLC?
A3: For multi-step organic synthesis, regular monitoring by Thin Layer Chromatography (TLC) is not just recommended; it is essential for success.[1][2] TLC allows you to:
-
Track the consumption of starting materials.
-
Observe the formation of the desired product.
-
Detect the presence of intermediates and side products.
-
Determine the optimal reaction time, preventing product decomposition from prolonged heating. Without TLC, you are essentially working blind and will find it nearly impossible to troubleshoot effectively.
Optimized Reaction Parameters
The table below summarizes typical starting conditions for the critical cyclocondensation step (Stage 1). Optimization will be required based on your specific lab conditions and reagent purity.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Base | Sodium Ethoxide (NaOEt) | A strong, non-nucleophilic base is required. Prepare fresh from sodium and absolute ethanol for best results. |
| Solvent | Absolute Ethanol | Must be anhydrous to prevent hydrolysis of the ester and deactivation of the base.[2] |
| Temperature | Reflux (~78°C) | Provides the necessary activation energy for the condensation and cyclization steps. |
| Reaction Time | 4-8 hours | Monitor by TLC to determine completion. Longer times may not improve yield and can lead to side products.[1] |
| Molar Ratio | 1.1 eq. Thiourea / 1.0 eq. EAA | A slight excess of thiourea can help drive the reaction to completion. |
| Typical Yield | 65-80% | Yields are highly dependent on the purity of reagents and adherence to anhydrous conditions. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-methyl-2-thiouracil (Stage 1)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the freshly prepared sodium ethoxide solution, add thiourea (1.1 eq.). Stir the mixture until the thiourea is dissolved. Then, add ethyl acetoacetate (1.0 eq.) dropwise to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully acidify the mixture with glacial acetic acid or dilute HCl to a pH of ~6. The product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Purification: Dry the crude product. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or water.
Protocol 2: General Procedure for Thionation using Lawesson's Reagent (Stage 3)
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, dissolve the 3-amino-6-methyl-2-thioxo-pyrimidin-4(1H)-one (1.0 eq.) in anhydrous toluene.
-
Addition of Reagent: Add Lawesson's Reagent (0.6 eq.) to the solution in one portion.
-
Reaction: Heat the mixture to 100-110°C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC. The reaction may take several hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) to isolate the target dithione compound.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield issues.
References
-
Wikipedia. Thiourea. [Link]
-
Baran, P., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Wikipedia. Pyrimidine. [Link]
-
Donleavy, J. J., & Kise, M. A. 6-methyluracil. Organic Syntheses Procedure. [Link]
Sources
purification of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione from reaction mixture
Technical Support Center: Purification of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione
Ticket ID: #PUR-DITHIO-001 Status: Open Subject: Optimization of work-up and purification for substituted dithiouracils.
Technical Overview & Chemical Profile
Welcome to the purification support module. The target molecule, This compound (also referred to as 3-amino-6-methyl-2,4-dithiouracil), presents specific challenges due to the thione-thiol tautomerism and the nucleophilic nature of the N3-amino group.
Chemical Profile:
-
Appearance: Typically yellow to orange crystalline solid (characteristic of the C=S chromophore).
-
Solubility: Poor in water and non-polar solvents; soluble in DMF, DMSO, and aqueous alkali (NaOH/KOH).
-
Key Impurities: Elemental sulfur (
), 3-amino-6-methyl-2-thiouracil (incomplete thionation), and phosphorus byproducts (if Lawesson’s reagent/ was used).
The "Golden Route" Purification Protocol
Do not rely on simple filtration. The following Acid-Base Extraction (ABE) protocol exploits the acidity of the thioamide protons to separate the product from neutral impurities (like elemental sulfur) and base-insoluble byproducts.
Step-by-Step Methodology
Phase A: Solubilization & Filtration (Removal of
-
Suspend the crude reaction mixture in 10% aqueous NaOH (approx. 10 mL per gram of crude).
-
Mechanistic Insight: The dithione exists in equilibrium with its thiolate anion form in base. This solubilizes the product while leaving elemental sulfur and non-acidic organic impurities as solids.
-
-
Stir vigorously for 30 minutes at room temperature.
-
Filter the mixture through a Celite pad or sintered glass funnel.
-
Critical Checkpoint: The filtrate should be clear yellow/orange. The solid residue (often grey/yellow) contains the bulk of the sulfur impurities. Discard the solid.
-
Phase B: Reprecipitation (The "Dropwise" Technique)
-
Cool the alkaline filtrate to 0–5°C in an ice bath.
-
Acidify slowly with glacial acetic acid or 2N HCl while stirring.
-
Target pH: Adjust to pH 3–4.
-
Observation: A thick yellow precipitate will form.
-
-
Stir the suspension for 30 minutes to ensure complete aggregation of the particles.
-
Filter the solid and wash firmly with cold water (to remove salts) followed by a small amount of cold ethanol .
Phase C: Recrystallization (Polishing)
-
Solvent System: Use DMF/Ethanol or DMF/Water .
-
Dissolve the solid in the minimum amount of hot DMF (~80°C).
-
Add hot Ethanol (or water) dropwise until persistent turbidity is observed.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Drying: Dry under vacuum at 60°C over
.
Workflow Visualization
The following diagram illustrates the logical flow of the Acid-Base purification strategy, highlighting the separation of critical impurities.
Caption: Figure 1.[1][2][3] Acid-Base Extraction workflow separating the thiolate-soluble product from non-acidic sulfur contaminants.
Troubleshooting Guide (FAQs)
Q1: My product turned into a sticky oil upon acidification. What went wrong?
-
Cause: This usually happens if the acidification is too rapid or if occluded solvents (like DMF or Pyridine from the synthesis) are present.
-
Resolution:
-
Decant the aqueous layer.
-
Triturate (grind) the oil with Ethanol or Diethyl Ether . This often induces crystallization.
-
If that fails, redissolve in base and acidify very slowly with vigorous stirring.
-
Q2: The product has a persistent grey color.
-
Cause: Trace metal contamination (often from magnetic stir bars reacting with sulfur) or carbonized material.
-
Resolution: During the initial NaOH dissolution step (Phase A), add a small amount of activated charcoal. Stir for 10 minutes before the filtration step. This will adsorb the color bodies.
Q3: Can I use Acetone for washing or recrystallization?
-
WARNING: Absolutely NOT.
-
Reasoning: You have a primary amino group (
) at the N3 position. This is hydrazine-like. Reacting it with ketones (Acetone) or aldehydes will form a Schiff Base (Hydrazone) , chemically altering your target molecule. -
Safe Solvents: Ethanol, Methanol, DMF, DMSO, Acetonitrile.
Q4: The melting point is lower than reported (>230°C vs expected >260°C).
-
Cause: Likely contamination with the monothio intermediate (3-amino-6-methyl-2-thiouracil). The oxygen/sulfur exchange might be incomplete.
-
Resolution: Check the reaction completion via TLC (Silica; 5% MeOH in DCM). Dithiones move differently than thiones. If incomplete, the purification won't fix it; the synthesis needs to be driven further (longer time or fresh reagent).
Quantitative Data: Solubility & Stability
| Parameter | Characteristic | Operational Note |
| pKa (approx) | ~7.5 - 8.5 (Thioamide) | Allows dissolution in weak base ( |
| Stability (Air) | Moderate | Slow oxidation to disulfides in air. Store under inert gas. |
| Stability (H2O) | Good (Neutral/Acidic) | Hydrolyzes in strong base with heat ( |
| TLC Detection | UV (254 nm) | Dithiones quench fluorescence strongly. |
References
-
Synthesis of Pyrimidine-2,4-dithiones: El-Brollosy, N. R. (2018). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2-Thione Via Two Different Spacers. ResearchGate.
- General Purification of Thiouracils: Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Standard text on pyrimidine chemistry).
-
Solubility & Properties: PubChem Compound Summary for Methylthiouracil (Analogous structural properties).
- Thionation Reagents: Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(2), 5210-5278.
Sources
Technical Support Center: Troubleshooting Low Bioactivity of Pyrimidine-2,4-Dithiones
Role: Senior Application Scientist Subject: Diagnostic & Optimization Guide for Pyrimidine-2,4-Dithione Scaffolds Audience: Medicinal Chemists, Pharmacologists, Structural Biologists
Introduction: The "Hidden" Instability of Thio-Pyrimidines
You have synthesized a series of pyrimidine-2,4-dithiones expecting potent antimicrobial or antiviral activity, but the biological data is underwhelming or inconsistent. Before discarding the scaffold, you must rule out the "silent killers" of bioactivity specific to this chemical class.
Unlike their oxo-congeners (uracils), dithiones are chemically dynamic. They undergo rapid thione-thiol tautomerism , are prone to oxidative desulfurization , and frequently suffer from colloidal aggregation in aqueous media. This guide moves beyond standard QC to address the specific physicochemical pitfalls of the pyrimidine-2,4-dithione pharmacophore.
Module 1: Structural Integrity & Purity
Is your molecule actually a dithione in the flask?
The Issue:
Standard synthesis (e.g., thionation of uracils using Lawesson’s Reagent or
Diagnostic Protocol:
| Checkpoint | Method | Acceptance Criteria | Failure Mode |
| Thionation Completeness | Carbonyl carbons ( | Presence of peaks at 150-165 ppm indicates retained oxygen (monothione). | |
| Elemental Ratio | HRMS | Exact mass match for | Mass corresponding to |
| Tautomeric State | IR Spectroscopy | Strong absorption at 1100–1200 cm⁻¹ ( | Weak |
Troubleshooting Steps:
-
Reagent Quality: Old Lawesson’s reagent hydrolyzes. Use fresh reagent or switch to Belleau’s Reagent (more selective, less tarry byproducts).
-
Solvent Choice: Switch from Toluene to Anhydrous Pyridine or Xylene to increase reaction temperature and drive kinetics toward the dithione.
-
Purification: Avoid silica gel chromatography if possible, as acidic silica can hydrolyze the thione back to a ketone. Use neutral alumina or recrystallization from ethanol.
Module 2: Physicochemical Barriers (Solubility & Stability)
Can the molecule reach the target intact?
The Issue: Pyrimidine-2,4-dithiones are highly lipophilic and prone to oxidative dimerization . In biological buffers (pH 7.4), the thiol tautomer can oxidize to form a disulfide dimer , which is often inactive and precipitates.
The "Thione-Thiol" Trap:
While the thione form is generally favored in polar solvents, the thiol form is the reactive species for oxidation.
Diagnostic Protocol:
-
Q: Did the compound precipitate upon addition to the assay?
-
Test: Perform a Nephelometry or Dynamic Light Scattering (DLS) check in the assay buffer (1% DMSO).
-
Result: If particles >100nm are detected, your compound is forming colloidal aggregates. This causes "false negatives" (target inaccessible) or "false positives" (protein sequestration).
-
Fix: Add 0.01% Triton X-100 to the assay buffer to disrupt promiscuous aggregates.
-
-
Q: Is the compound stable over the incubation period?
-
Test: Incubate compound in media for 24h and analyze by HPLC-MS.
-
Result: Appearance of a peak with 2x Mass - 2H indicates disulfide formation.
-
Fix: Add a reducing agent like DTT (1 mM) or TCEP to the assay buffer to maintain the monomeric thione state (Note: Ensure DTT does not interfere with the target protein).
-
Module 3: Assay Interference & Artifacts
Is the signal real?
The Issue: The thione/thiol moiety is a PAINS (Pan-Assay Interference Compounds) structural alert. It can chelate metal ions essential for enzymes (e.g., metalloproteases) or generate hydrogen peroxide via redox cycling.
Troubleshooting Guide:
-
Redox Cycling Check:
-
Fluorescence Quenching:
-
Symptom:[1][2][3][4][5] In fluorescence-based binding assays, the signal drops (appearing as inhibition) but no binding occurs.
-
Mechanism:[1][5][6] Sulfur atoms are potent quenchers of fluorophores like fluorescein or tryptophan.
-
Action: Use an orthogonal assay (e.g., SPR, ITC, or absorbance-based) to validate binding.
-
Visualizing the Problem: The Stability-Activity Pathway
The following diagram illustrates the critical stability checkpoints for pyrimidine-2,4-dithiones.
Caption: Workflow tracking the fate of pyrimidine-2,4-dithiones from synthesis to assay. Note the divergence into inactive disulfides or promiscuous aggregates.
Module 4: Structural Optimization (SAR)
Is the design flawed?
If purity and stability are confirmed, the issue may be intrinsic to the scaffold design.
SAR Optimization Table:
| Feature | Modification | Effect on Bioactivity |
| N-Alkylation | Methylation of N1 or N3 | Locks the tautomer in the thione form. Prevents oxidation to disulfides but may reduce H-bond donor capacity. |
| C5/C6 Substitution | Electron-Withdrawing Groups (e.g., | Increases acidity of N-H, potentially stabilizing the thione form via intramolecular effects. |
| S-Alkylation | Alkylation of Sulfur | Converts thione to thioether . Drastically changes electronics and sterics. Useful to prove if the "thione" H-bond acceptor is critical. |
References
-
Thione-Thiol Tautomerism & Stability
- Title: Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
- Source: ResearchG
-
URL:[Link]
-
Synthesis & Antimicrobial Activity
-
Solubility in Biological Assays
- Title: Biological assay challenges from compound solubility: strategies for bioassay optimiz
- Source: Drug Discovery Today
-
URL:[Link]
-
Oxidative Stress & Toxicity
Sources
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing condensation reaction conditions for pyrimidine derivatives
Ticket #8492: Optimizing Condensation Conditions for Pyrimidine Derivatives Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Priority: High
Executive Summary
You have reached the Tier 2 Technical Support guide for pyrimidine synthesis. This document addresses the most common failure modes in the two primary synthetic routes: the Biginelli Multicomponent Reaction (for dihydropyrimidinones) and the Principal Synthesis/Cyclocondensation (for aromatic pyrimidines).
Our goal is to move you from "trial and error" to "rational design" by controlling the three critical variables: Acidity/Basicity , Solvent Polarity , and Thermal Energy Input .
Module A: The Biginelli Reaction (3-Component)
Target: Dihydropyrimidinones (DHPMs)[1][2][3]
The Biginelli reaction is the "workhorse" of pyrimidine synthesis but is notorious for variable yields and long reaction times.
The Mechanism (Why it Fails)
To troubleshoot, you must understand the bottleneck. The reaction proceeds via an acyliminium ion intermediate. If your acid is too weak, this ion doesn't form. If it's too strong, you decompose the urea.
Figure 1: The Biginelli Mechanism. The formation of the Acyliminium Ion is the rate-determining step often stalled by improper catalyst choice.
Troubleshooting FAQs
Q: My yield is stuck at <40% using HCl/Ethanol. How do I improve this? A: The classical HCl method is often too harsh, leading to decomposition. Switch to a Lewis Acid catalyst .
-
Recommendation: Use Ytterbium Triflate [Yb(OTf)₃] (5-10 mol%) or Indium Chloride (InCl₃) . These coordinate to the aldehyde carbonyl oxygen more effectively than protons, stabilizing the acyliminium intermediate without degrading the urea [1].
-
Solvent: Switch from Ethanol to Acetonitrile or run Solvent-Free if your reagents are liquids at 80°C. Solvent-free conditions often drive the equilibrium toward product formation by maximizing concentration.
Q: I see a major side product in the NMR. What is it? A: This is likely the Hantzsch Dihydropyridine .
-
Cause: If the reaction temperature is too high or the urea is of poor quality, the urea decomposes to ammonia. The ammonia then reacts with the aldehyde and two equivalents of the
-keto ester to form a pyridine ring instead of a pyrimidine. -
Fix: Lower the temperature to 80°C and ensure your urea is fresh. Adding the urea last can sometimes mitigate this.
Module B: Cyclocondensation (Principal Synthesis)
Target: Aromatic Pyrimidines
This route involves condensing a 1,3-dicarbonyl system with an amidine (or guanidine).
Critical Control Point: Regioselectivity
When reacting an unsymmetrical 1,3-diketone with a substituted amidine, you will get a mixture of isomers.
The Rule of Thumb: The amidine nitrogen is the nucleophile. It will attack the most electrophilic carbonyl carbon first.
-
Aldehyde > Ketone: If you use a
-keto aldehyde, the nitrogen attacks the aldehyde. -
Methyl Ketone > Phenyl Ketone: Steric hindrance protects the phenyl side; attack occurs at the methyl side.
Q: How do I ensure I get only ONE isomer? A: You must maximize the electronic difference between the two carbonyls.
-
Strategy: Use a Vinylogous Amide or Enaminone instead of a diketone. The "masked" carbonyl (the enamine part) is much less reactive, forcing the amidine to attack the free carbonyl exclusively [2].
"Gummy" Product Protocol
Q: My product crashes out as a sticky gum, not a solid. How do I purify it? A: This is a common solvation issue.
-
Do NOT rotovap to dryness immediately.
-
Trituration: Add a small amount of cold Diethyl Ether or MTBE to the gum and scratch the flask wall with a glass rod. This induces nucleation.
-
Recrystallization: If it remains solid, recrystallize from Ethanol/Water (9:1) . The water acts as an anti-solvent to force the hydrophobic pyrimidine out of the solution in a crystalline lattice.
Module C: Advanced Workflow (Microwave Synthesis)
Microwave irradiation is superior for pyrimidine synthesis because it superheats the polar intermediates (dipolar polarization), reducing reaction times from hours to minutes.
Standard Operating Procedure (SOP)
Reagents:
-
Aldehyde (1.0 equiv)
- -Keto ester (1.0 equiv)
-
Urea/Thiourea (1.2 equiv)
-
Catalyst:
(5 mol%) -
Solvent: Ethanol (minimal volume, just to slurry)
Protocol:
-
Loading: Place all reagents in a 10mL microwave pressure vial. Add a magnetic stir bar. Cap and crimp.
-
Irradiation:
-
Mode: Dynamic (Hold Temperature)
-
Temp:120°C
-
Time:10 - 15 minutes
-
Pressure Limit: 250 psi (Safety Cutoff)
-
-
Workup: Cool to room temperature. Pour the mixture onto crushed ice (50g). The solid DHPM should precipitate immediately. Filter and wash with ice-cold water/ethanol (1:1).
Comparison Data:
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |
| Time | 4 - 12 Hours | 10 - 20 Minutes |
| Yield | 40 - 65% | 75 - 92% |
| Solvent Vol | 20 - 50 mL | 1 - 3 mL (or solvent-free) |
| Purity | Requires Column Chrom. | Often pure after filtration |
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific failure.
Figure 2: Troubleshooting Logic Flow. Follow the path corresponding to your experimental observation.
References
-
Ma, Y., et al. (2000). "Lanthanide Triflate Catalyzed Biginelli Reaction: One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions." Journal of Organic Chemistry, 65(12), 3864–3868. Link
-
Schenk, R., et al. (2019). "Regioselective Synthesis of Pyrimidines from Enaminones." Organic Letters, 21(3), 882-886. Link
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. Link
Sources
resolving poor solubility of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione for assays
Compound: 3-amino-6-methyl-1H-pyrimidine-2,4-dithione Cas Registry Number (Analogous): Referenced as a dithiouracil derivative Document ID: TSC-SOL-PYR-042 Last Updated: February 15, 2026
Executive Summary: The "Solubility Paradox"
Researchers frequently encounter precipitation when transitioning this compound (AMPD) from organic stock solutions into aqueous assay buffers.
The Root Cause: This molecule exhibits "brick-dust" properties due to three converging factors:
-
High Lattice Energy: The planar pyrimidine ring and thione groups facilitate strong intermolecular
-stacking and hydrogen bonding in the crystal lattice, resulting in high melting points (>250°C) and resistance to dissolution. -
Thione-Thiol Tautomerism: In neutral aqueous solutions (pH 7.0–7.4), the compound exists predominantly in the thione form, which is highly lipophilic.
-
Disulfide Dimerization: The two sulfur atoms are susceptible to oxidation, forming insoluble disulfide dimers (cystine-like aggregates) in the presence of dissolved oxygen.
This guide provides validated protocols to overcome these barriers without compromising assay integrity.
Decision Matrix: Choosing the Right Solvent System
Before starting, select your solubilization strategy based on your assay's tolerance limits.
Figure 1: Solubilization Decision Tree. Select Method A (DMSO) for general screening or Method B (Alkaline) if high organic solvent concentrations are toxic to your biological system.
Validated Solubilization Protocols
Method A: The "DMSO Gradient" (Standard)
Best for: High-throughput screening (HTS), robust enzymatic assays.
The Science: DMSO disrupts the strong lattice energy of the pyrimidine ring. However, direct addition to water often causes "crashing out."
-
Primary Stock (1000x): Dissolve solid AMPD in anhydrous DMSO to 10–50 mM.
-
Critical: Use fresh DMSO. Hygroscopic DMSO contains water, which initiates precipitation.
-
Visual Check: Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.
-
-
Intermediate Dilution (10x): Do NOT pipette 1000x stock directly into the assay well.
-
Prepare an intermediate plate with assay buffer containing 5-10% DMSO .
-
Pipette the 1000x stock into this intermediate solution.
-
-
Final Assay (1x): Transfer from the intermediate plate to the final assay plate.
-
Target: Final DMSO concentration < 1% (v/v).[1]
-
Method B: Alkaline Lysis (For DMSO-Sensitive Assays)
Best for: Live-cell imaging, DMSO-intolerant enzymes.
The Science: Dithiouracils have acidic protons (pKa ~7.5–8.5). Raising the pH deprotonates the thiol groups (
-
Preparation: Dissolve solid AMPD in 0.05 M or 0.1 M NaOH .
-
Solubility will be immediate and high (often >50 mM).
-
-
Neutralization: Add this stock to a highly buffered assay solution (e.g., 100 mM HEPES or Tris, pH 7.4).
-
Warning: The buffer capacity must be strong enough to neutralize the NaOH without crashing the pH.
-
Risk: Upon neutralization, the compound returns to its protonated form. Immediate use is required to prevent slow crystallization.
-
Assay Interference & Troubleshooting (FAQs)
Q1: The solution turned yellow/cloudy after 2 hours. What happened?
Diagnosis: Oxidative Dimerization. The "dithione" groups are redox-active. In the presence of oxygen, they oxidize to form disulfide-linked dimers, which are insoluble and yellow. Solution:
-
Add a reducing agent to your assay buffer: 0.5 mM TCEP or 1 mM DTT .
-
Note: TCEP is preferred as it is stable over a wider pH range and does not compete for metal ions as aggressively as DTT [1].
Q2: My kinase assay shows 0% activity, but the compound shouldn't be this potent.
Diagnosis: Metal Chelation or Aggregation.
-
Chelation: Dithiouracils are potent chelators of divalent cations (
, ) required by kinases and metalloproteases [2]. -
Aggregation: Colloidal aggregates of the compound can sequester enzymes ("promiscuous inhibition"). Solution:
-
For Chelation: Supplement the buffer with excess cofactor (e.g., increase
from 5 mM to 10 mM). -
For Aggregation: Add a non-ionic surfactant (0.01% Triton X-100 or Tween-20 ) to the buffer. This disrupts colloidal aggregates [3].
Q3: I see precipitation immediately upon adding the DMSO stock to PBS.
Diagnosis: The "Salting Out" Effect. PBS has high ionic strength, which reduces the solubility of hydrophobic organics. Solution:
-
Switch to a buffer with lower ionic strength (e.g., 20 mM HEPES or MOPS) if the assay allows.
-
Use the "Intermediate Dilution" step described in Method A. Never jump from 100% DMSO to 100% Aqueous buffer in one step.
Technical Data Summary
| Property | Value / Behavior | Implication for Assays |
| Solubility (Water) | < 0.1 mg/mL (Poor) | Requires organic co-solvent or pH adjustment. |
| Solubility (DMSO) | > 20 mg/mL (Good) | Preferred stock solvent. Keep anhydrous. |
| Solubility (0.1 M NaOH) | > 10 mg/mL (Good) | Useful for avoiding DMSO toxicity. |
| pKa (Thiol) | ~ 7.5 – 8.2 (Est.) | pH > 8.0 favors solubility; pH < 7.0 favors precipitation. |
| Redox Stability | Low (Oxidizes easily) | Mandatory: Use TCEP/DTT in buffers. |
| Metal Binding | High Affinity ( | May cause false positives in metalloenzyme assays. |
Mechanism of Interference
Understanding the redox behavior is critical for data interpretation.
Figure 2: Redox Interference Pathway. The compound naturally cycles between Thione and Thiol forms. Without reducing agents (TCEP), oxidation leads to irreversible precipitation (Disulfide Dimer).
References
-
BenchChem Technical Support. (2025).[1] Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays. BenchChem. Link
-
Kamalakannan, P., et al. (2018). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. MDPI. Link
-
National Center for Biotechnology Information. (2025). Assay Guidance Manual: DMSO Tolerance and Aggregation. NCBI Bookshelf.[2] Link
-
Long, L.H., & Halliwell, B. (2001).[3] Oxidation and generation of hydrogen peroxide by thiol compounds in commonly used cell culture media. Biochemical and Biophysical Research Communications.[3] Link
-
GChem University. (2025). DMSO Physical Properties and Solubility Data. GChem Global. Link
Sources
Technical Support Center: Impurity Profiling for 3-Amino-6-Methyl-1H-Pyrimidine-2,4-Dithione
Case ID: IMP-PYR-DITHIONE-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
Welcome to the technical support hub for 3-amino-6-methyl-1H-pyrimidine-2,4-dithione (also referred to as N-amino-6-methyl-2,4-dithiouracil). This compound is a critical intermediate in the synthesis of fused heterocyclic systems (e.g., thiadiazolopyrimidines) and metal coordination complexes.
Due to the presence of two thione groups and an N-amino moiety, this molecule exhibits complex behaviors including thiono-thiol tautomerism , oxidative dimerization , and metal chelation . This guide addresses the specific analytical challenges these features create.
Module 1: Chromatographic Troubleshooting (HPLC/UPLC)
Q: Why am I observing split peaks or excessive tailing for the main compound?
A: This is likely due to uncontrolled tautomerism or secondary interactions with the stationary phase.
The Science: 2,4-Dithiouracils exist in dynamic equilibrium between thione and thiol forms. In solution, the neutral dithione form is generally dominant, but the monoanionic forms (generated by deprotonation at N1 or N3) have distinct retention characteristics. If your mobile phase pH is near the pKa of the molecule (approx. pKa ~7-8 for similar thiouracils), you will see peak splitting as the species interconvert during the run. Additionally, the exocyclic sulfur atoms are "sticky" and can interact with residual silanols on silica columns.
Troubleshooting Protocol:
-
Acidify the Mobile Phase: Lower the pH to < 3.0 using 0.1% Formic Acid or Phosphoric Acid. This forces the equilibrium toward the neutral dithione species, sharpening the peak.
-
Column Selection: Switch to a Polar Embedded C18 or C8 column. These phases shield silanols, reducing the tailing caused by the amine and thione groups.
-
Temperature Control: Maintain column temperature at 25°C. Elevated temperatures accelerate tautomeric interconversion, potentially merging split peaks but causing band broadening.
Q: I see a "ghost peak" that elutes later than my product and varies between runs. What is it?
A: This is often a metal-complex impurity or a disulfide dimer.
The Science: Dithione ligands have a high affinity for trace metals (Cu²⁺, Fe³⁺) found in non-HPLC grade solvents or corroded LC systems. These complexes are highly hydrophobic and elute late. Alternatively, oxidation leads to disulfide bridges (R-S-S-R).
Diagnostic Steps:
-
Check for Metals: Add 0.1 mM EDTA to your aqueous mobile phase. If the peak disappears or shifts, it was a metal chelate.
-
Check for Oxidation: Treat a small aliquot of your sample with Dithiothreitol (DTT). If the late-eluting peak disappears and the main peak area increases, it is a disulfide dimer.
Module 2: Structural Elucidation (MS & NMR)
Q: My Mass Spec (ESI) shows an [M+H]⁺ peak at m/z 172, but also strong signals at m/z 156 and m/z 140. Is my sample degrading?
A: Not necessarily. These may be "In-Source" artifacts or genuine desulfurized impurities.
The Science:
-
m/z 172: Target Mass (MW ≈ 171.2 g/mol ).
-
m/z 156 (M-16): Loss of Sulfur/Gain of Oxygen (S
O exchange). This is a desulfurized impurity (3-amino-6-methyl-2-thiouracil or 4-thiouracil analog). -
m/z 140 (M-32): Complete desulfurization to the uracil analog (3-amino-6-methyluracil).
Validation Protocol: To distinguish between in-source fragmentation and real impurities:
-
Lower the Cone Voltage: Reduce ionization energy. If the ratios of 156/140 decrease, they are artifacts. If they remain constant, they are impurities in the sample.
-
Chromatographic Separation: Ensure these masses align with distinct peaks in the UV trace. Thiones absorb strongly at >300 nm, while oxo-analogs (uracils) have lower absorbance in that region.
Q: The NMR spectrum in DMSO-d₆ is missing the N-H protons or they are very broad.
A: This is due to rapid proton exchange or hydrogen bonding.
The Science:
The N-amino (
Solution:
-
Dry the Solvent: Use ampouled, 99.9% D DMSO-d₆.
-
Change Solvent: Switch to TFA-d (Trifluoroacetic acid-d) or a mixture of CDCl₃/MeOD (though solubility may be lower). Acidic solvents often slow the exchange rate, sharpening the N-H signals.
Module 3: Visual Troubleshooting Guides
Figure 1: HPLC Troubleshooting Decision Tree
Caption: Decision tree for diagnosing common chromatographic anomalies associated with pyrimidine-dithiones.
Figure 2: Impurity Formation Pathways
Caption: Primary degradation and synthetic carryover pathways leading to observed impurities.
Module 4: Reference Data & Impurity Library
Common Impurity Table
| Impurity Type | Chemical Change | Relative Retention (RRT)* | Detection Characteristic |
| Disulfide Dimer | Oxidation of thiol (-SH) to disulfide (-S-S-) | ~1.5 - 2.0 | Broad peak; disappears with DTT treatment. |
| Desulfurized (Mono-oxo) | Hydrolysis of C2 or C4 thione to ketone | ~0.6 - 0.8 | Stronger abs at 260nm; Weaker at 320nm compared to parent. |
| Starting Material | Unreacted Thiosemicarbazide / Hydrazine | < 0.3 (Void Volume) | Very polar; often requires HILIC for retention. |
| Metal Chelate | Complexation with Fe/Cu | Variable (often > 2.0) | Irregular shape; sensitive to EDTA. |
*RRT values are approximate for a standard C18 column in acidic methanol/water gradients.
Standard Analytical Conditions (Recommended)
-
Column: Waters XSelect HSS T3 or Agilent Zorbax SB-Aq (Compatible with 100% aqueous).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV 290 nm (Specific for thione) and 254 nm (General).
References
-
Tautomerism in Thiouracils: Leszczynski, J., et al. "2,4-Dithiouracil tautomers: structures and energies." The Journal of Physical Chemistry A, vol. 104, no. 21, 2000, pp. 5122-5130.[1]
-
Oxidative Degradation: Lee, E., et al. "Oxidative metabolism of propylthiouracil by peroxidases from rat bone marrow."[2] Xenobiotica, vol. 18, no.[2] 10, 1988, pp. 1135-1142.[2] (Demonstrates oxidative desulfurization pathways applicable to thiouracil derivatives).
-
HPLC Analysis of Pyrimidines: van Lenthe, H., et al. "Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry."[3] Clinical Chemistry, vol. 46, no. 12, 2000, pp. 1916-1922.
-
Metal Complexation of Thiouracils: Lozano, M.J., et al. "Coordination behavior of 2-thiouracil and derivatives." Journal of Inorganic Biochemistry, vol. 48, no. 3, 1992. (Explains the formation of hydrophobic metal chelates).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidative metabolism of propylthiouracil by peroxidases from rat bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
improving reproducibility in biological screening of pyrimidine-2,4-dithiones
Introduction: The "High-Risk, High-Reward" Scaffold
Pyrimidine-2,4-dithiones (and their S-alkylated analogs) act as "privileged structures" in drug discovery, frequently appearing as hits for viral polymerases and kinase allosteric pockets. However, they are notorious for generating non-reproducible data .
If you are observing IC50 shifts >10-fold between batches, "flat" Structure-Activity Relationships (SAR), or activity that vanishes when you change buffer components, you are likely battling the specific physicochemical liabilities of the dithione moiety.
This guide addresses the three pillars of failure for this scaffold: Oxidative Instability , Tautomeric Sensitivity , and Colloidal Aggregation .
Module 1: Compound Integrity & Storage
The Problem: The "Disulfide" Trap
User Question: "My fresh powder batch is active (IC50 = 500 nM), but the DMSO stock I made last week now shows an IC50 of 10 µM (or inactive). Why?"
Technical Insight: Pyrimidine-2,4-dithiones are highly susceptible to oxidation. In the presence of trace oxygen or peroxides (common in non-anhydrous DMSO), the thione groups oxidize to form disulfides (dimers) or sulfinic acids.
-
Consequence: You are screening a mixture of the monomer (active?) and the dimer (inactive/precipitated).
-
Mechanism: The C=S bond is a soft nucleophile.
.
Protocol: Anaerobic Stock Preparation
Standard benchtop preparation is insufficient for dithiones.
-
Solvent Choice: Use only Anhydrous DMSO (99.9%, water <50 ppm). Avoid PEG-400 or Tween in stocks, as they contain peroxides.
-
Atmosphere: Weigh and dissolve compounds inside a Nitrogen (
) or Argon glovebox if possible. If not, sparge the DMSO with Argon for 15 minutes prior to dissolution. -
Storage: Aliquot immediately into single-use amber glass vials (plastic absorbs hydrophobic compounds). Store at -80°C.
-
QC Check: Run an LC-MS immediately before the assay. If you see a mass peak at
, your compound has dimerized.
Visual Workflow: Compound QC Logic
Caption: Workflow for validating the integrity of dithione stocks prior to biological screening.
Module 2: Assay Interference (PAINS & Aggregation)
The Problem: False Positives via Aggregation
User Question: "I have a hit, but the curve is very steep (Hill slope > 2.0). Is this real?"
Technical Insight: Pyrimidine-2,4-dithiones are hydrophobic and planar. In aqueous buffer, they tend to stack, forming colloidal aggregates (micelles) at concentrations as low as 1–5 µM. These colloids sequester proteins non-specifically, inhibiting any enzyme (a classic PAINS mechanism).
Protocol: The Detergent-Sensitivity Test
Every dithione hit must be validated against aggregation.
-
Control Condition: Run the dose-response curve in your standard buffer.
-
Test Condition: Repeat the curve adding 0.01% Triton X-100 (freshly prepared) or 0.005% Tween-20 .
-
Analysis:
-
If IC50 remains stable (within 2-fold): The inhibition is likely specific (1:1 binding).
-
If IC50 shifts >5-fold or activity is lost: The compound was acting as an aggregator . Discard or optimize structure for solubility.
-
Data Presentation: Interpreting Detergent Shifts
| Compound ID | IC50 (No Detergent) | IC50 (+0.01% Triton) | Interpretation | Action |
| PDT-001 | 2.5 µM | > 100 µM | Artifact (Aggregator) | Stop work. |
| PDT-002 | 3.0 µM | 3.2 µM | Valid (Specific Binder) | Proceed to SAR. |
| PDT-003 | 1.0 µM | 15.0 µM | Mixed Mode | Solubilize/Optimize. |
Module 3: Tautomerism & pH Sensitivity
The Problem: The "Disappearing" Activity
User Question: "My compound binds in the crystallography buffer (pH 6.5) but is inactive in the cellular assay (pH 7.4). Why?"
Technical Insight: Pyrimidine-2,4-dithiones exist in equilibrium between the thione (neutral) and thiol (acidic) forms.
-
pKa Shift: The N3-proton is acidic (pKa ~7–8).
-
At pH 7.4: A significant fraction exists as the anionic thiolate .
-
Impact: If your protein pocket requires a hydrogen bond donor (NH), the anionic form will not bind. Conversely, if the pocket is positively charged, the anion might bind too tightly (non-specific electrostatic interaction).
Protocol: pH-Dependent Titration
To understand the mechanism, you must determine the ionization state responsible for activity.
-
Buffer Prep: Prepare assay buffers at pH 6.0, 7.0, and 8.0 (ensure ionic strength is constant).
-
Screening: Run IC50s at all three pH levels.
-
Correlation: Compare IC50 data with the calculated pKa of the N3-H (using software like ChemDraw or ACD/Labs).
-
Activity drops as pH increases: The neutral species is the active binder.
-
Activity increases as pH increases: The anion is the active binder (warning: check for non-specific charge interactions).
-
Visual Workflow: Hit Validation Logic Tree
Validation & Comparative
A Comparative Study of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione and its Dione Analog: Synthesis, Properties, and Biological Potential
In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] The functionalization of the pyrimidine ring offers a versatile platform for the development of novel compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[3][4] This guide provides a comprehensive comparative analysis of two closely related pyrimidine derivatives: 3-amino-6-methyl-1H-pyrimidine-2,4-dione and its dithione analog, 3-amino-6-methyl-1H-pyrimidine-2,4-dithione. While the dione derivative has been more extensively studied, this guide will also explore the synthesis, predicted properties, and potential biological significance of its dithione counterpart, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction to the Analogs
The core structure of both compounds is a 6-methyluracil ring with an amino group substituted at the N-3 position. The key distinction lies in the exocyclic atoms at the C-2 and C-4 positions: the dione analog possesses two carbonyl groups, whereas the dithione analog features two thiocarbonyl groups. This seemingly subtle structural modification can significantly impact the physicochemical properties, reactivity, and, consequently, the biological activity of the molecules.
Figure 1: Chemical structures of 3-amino-6-methyl-1H-pyrimidine-2,4-dione (Dione Analog) and this compound (Dithione Analog).
Synthesis of the Analogs
The synthetic pathways to the dione and dithione analogs differ significantly, with the former being more established in the literature.
Synthesis of 3-amino-6-methyl-1H-pyrimidine-2,4-dione (Dione Analog)
The synthesis of the dione analog can be achieved through several methods, with a common approach being the condensation of 6-methyluracil with an aminating agent.[3] A prevalent method involves a halogenation-amination sequence starting from 6-methyluracil.[3]
Caption: Logical relationship between structure and predicted biological activity.
Experimental Protocols
To facilitate further research and direct comparison, the following detailed protocols are provided.
Synthesis of this compound
Objective: To synthesize the dithione analog from the dione precursor.
Materials:
-
3-amino-6-methyl-1H-pyrimidine-2,4-dione
-
Lawesson's reagent
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 3-amino-6-methyl-1H-pyrimidine-2,4-dione in anhydrous toluene.
-
Add 2.2 equivalents of Lawesson's reagent to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Comparative Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) of the dione and dithione analogs against a panel of microorganisms.
Materials:
-
3-amino-6-methyl-1H-pyrimidine-2,4-dione
-
This compound
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare stock solutions of the dione and dithione analogs in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of each microorganism.
-
Add the microbial inoculum to each well containing the diluted compounds.
-
Include positive (microbes in medium only) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
This guide provides a comparative overview of 3-amino-6-methyl-1H-pyrimidine-2,4-dione and its dithione analog, highlighting the established knowledge of the former and the predicted characteristics of the latter. While the dione derivative has demonstrated notable biological potential, the introduction of thiocarbonyl groups in the dithione analog is anticipated to modulate its physicochemical properties and potentially enhance its antimicrobial and anticancer activities. The provided synthetic protocol for the dithione and the comparative bioassay methodology offer a clear path for future research to experimentally validate these predictions and further explore the therapeutic potential of this class of pyrimidine derivatives. The continued investigation into such structural modifications is crucial for the rational design of new and more effective therapeutic agents.
References
-
IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. (2025, August 10). Retrieved February 15, 2026, from [Link]
-
In vitro antimicrobial activities of novel anilinouracils which selectively inhibit DNA polymerase III of gram-positive bacteria. (n.d.). Retrieved February 15, 2026, from [Link]
-
Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers. (2016). American Journal of Heterocyclic Chemistry, 2(1), 8. [Link]
-
In vitro antimicrobial activities of novel anilinouracils which selectively inhibit DNA polymerase III of gram-positive bacteria. (n.d.). Retrieved February 15, 2026, from [Link]
-
In Vitro Antimicrobial Activities of Novel Anilinouracils Which Selectively Inhibit DNA Polymerase III of Gram-Positive Bacteria. (n.d.). Retrieved February 15, 2026, from [Link]
-
THE HANTZSCH SYNTHESIS WITH 6-AMINOURACILS : ONE STEP SYNTHESIS OF PYRIDO [2,3-d ] PYRIMIDINES. (n.d.). Retrieved February 15, 2026, from [Link]
-
Antimicrobial and Cytotoxic Agents in 6-methyluracil Molecules of Amphiphilic Nature with Nonsaturated Substituents at Uracil Ring. (2026, January 2). Retrieved February 15, 2026, from [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021, November 17). Retrieved February 15, 2026, from [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Retrieved February 15, 2026, from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Retrieved February 15, 2026, from [Link]
-
Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019, February 18). Retrieved February 15, 2026, from [Link]
-
Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers. (2018, April 9). Retrieved February 15, 2026, from [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025, October 20). Retrieved February 15, 2026, from [Link]
-
(PDF) Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. (n.d.). Retrieved February 15, 2026, from [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). Retrieved February 15, 2026, from [Link]
-
Thionation Using Fluorous Lawesson's Reagent. (2025, November 16). Retrieved February 15, 2026, from [Link]
-
Thionation using fluorous Lawesson's reagent. (2006, April 13). Retrieved February 15, 2026, from [Link]
-
Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H .... (n.d.). Retrieved February 15, 2026, from [Link]
- DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-Tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H). (n.d.). Retrieved February 15, 2026, from https://www.mdpi.com/1422-0067/24/13/10593
-
Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (n.d.). Retrieved February 15, 2026, from [Link]
-
Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. (n.d.). Retrieved February 15, 2026, from [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). Retrieved February 15, 2026, from [Link]
- CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents. (n.d.).
- EP0377437B1 - Process for the preparation of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents. (n.d.).
- CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents. (n.d.).
-
(PDF) Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. (n.d.). Retrieved February 15, 2026, from [Link]
-
Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). (n.d.). Retrieved February 15, 2026, from [Link]
-
5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 3-Amino-6-methyl-1H-pyrimidine-2,4-dithione Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the basis of numerous therapeutic agents.[1][2] Among its myriad derivatives, the 3-amino-6-methyl-1H-pyrimidine-2,4-dithione core represents a compelling yet underexplored frontier. While direct and extensive structure-activity relationship (SAR) studies on this specific dithione series are nascent, a wealth of knowledge can be gleaned from its closely related oxygen (dione) and monothio analogs. This guide provides a comparative analysis of the SAR of this compound analogs, drawing logical extrapolations from established findings on their dione and 2-thiopyrimidine-4-one counterparts to inform future drug discovery efforts.
The Core Scaffold: A Foundation for Diverse Biological Activity
The this compound scaffold possesses key structural features that are pivotal for its potential biological activity. The pyrimidine ring itself is a privileged structure in drug design, known to interact with a wide array of biological targets.[1] The presence of the 3-amino group, the 6-methyl group, and the two thione functionalities at positions 2 and 4 are critical determinants of the molecule's physicochemical properties and its ability to engage in specific interactions with biomolecules.
Deciphering the Structure-Activity Relationship: An Analog-Based Approach
In the absence of a dedicated library of this compound analogs with corresponding biological data, we will dissect the probable SAR by examining key structural modifications on the analogous dione and 2-thiopyrimidine-4-one scaffolds.
Impact of the 3-Amino Group
The 3-amino group is a crucial functional group that can significantly influence the biological activity of pyrimidine derivatives. It can act as a hydrogen bond donor, which is vital for receptor binding.[3] Modifications at this position are expected to have a profound impact on the molecule's activity.
Key Insights from Analogs:
-
Substitution on the Amino Group: In related 3-aminopyridin-2-one inhibitors of Interleukin-2 inducible T-cell kinase (Itk), functionalization of the 3-amino group was instrumental in enhancing inhibitory activity.[4] This suggests that derivatization of the 3-amino group in the dithione series, for instance, with various alkyl or aryl moieties, could be a fruitful strategy to modulate biological activity.
-
Formation of Schiff Bases: The 3-amino group can react with aldehydes to form Schiff bases, leading to compounds with potentially enhanced antimicrobial or anticancer properties.
The Significance of the 6-Methyl Group
The 6-methyl group, while seemingly simple, plays a role in the molecule's interaction with its biological target. It can contribute to hydrophobic interactions within a binding pocket and influence the overall conformation of the pyrimidine ring.
Key Insights from Analogs:
-
Steric Influence: In a series of 6-anilinouracils, the nature of the substituent at the 6-position was found to be critical for inhibitory activity against Bacillus subtilis DNA polymerase III. While not a methyl group, this highlights the importance of this position in dictating target specificity and potency.
-
Potential for Modification: Replacing the 6-methyl group with other small alkyl or functionalized groups could fine-tune the molecule's steric and electronic properties, potentially leading to improved activity or selectivity.
The Role of the 2,4-Dithione Moiety
The replacement of the carbonyl oxygens with sulfur to form the 2,4-dithione is the most defining feature of the target scaffold. This substitution significantly alters the electronic distribution, lipophilicity, and hydrogen bonding capabilities of the molecule.
Key Insights from Analogs:
-
Enhanced Lipophilicity: Thiones are generally more lipophilic than their corresponding ketones. This increased lipophilicity can enhance membrane permeability and cellular uptake, potentially leading to improved bioavailability and efficacy.
-
Altered Hydrogen Bonding: The sulfur atoms of the thione groups are weaker hydrogen bond acceptors compared to the oxygen atoms of the dione. This change can drastically alter the binding mode of the molecule to its target protein.
-
Anticancer Activity of 2-Thiopyrimidine-4-ones: Studies on 5-arylethylidene-amino-2-thiopyrimidine-4-ones have demonstrated their potential as dual inhibitors of BRD4 and PLK1, suggesting that the 2-thio functionality is compatible with potent anticancer activity.[5] This provides a strong rationale for exploring the anticancer potential of the 2,4-dithione series.
Comparative Biological Activity: Insights from Dione and Monothio Analogs
To provide a quantitative perspective, the following table summarizes the reported biological activities of representative pyrimidine-2,4-dione and 2-thiopyrimidine-4-one analogs. This data serves as a benchmark for what might be achievable with the 2,4-dithione series.
| Compound Class | Modification | Biological Activity | Target/Assay | IC50/MIC | Reference |
| Pyrimidine-2,4-dione | 5-arylethylidene-amino | Anticancer | BRD4 Inhibition | 0.029 µM | [5] |
| 2-Thiopyrimidine-4-one | 5-arylethylidene-amino | Anticancer | PLK1 Inhibition | 0.020 µM | [5] |
| Pyrimidine-2,4-dione | 3-(4-hydroxyphenyl)-6-(pyridin-2-ylamino) | Antibacterial | E. coli | - | [6] |
| Pyrimidine-2,4-dione | Fused with 2H-thiopyran | Antifungal | C. albicans | 0.25 µg/mL | [7] |
Note: The table presents selected data for illustrative purposes. For detailed information, please refer to the cited literature.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound analogs, detailed protocols for key biological assays are provided below.
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[8][9]
Principle:
Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method
This method is widely used to determine the susceptibility of bacteria to antimicrobial agents.[6][10]
Principle:
A paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses into the agar, and if it is effective against the bacteria, a clear zone of inhibition will appear around the disk.[11]
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Apply Disks: Aseptically place paper disks impregnated with a known concentration of the test compounds onto the surface of the agar. Include a negative control (disk with solvent only) and a positive control (disk with a known antibiotic).
-
Incubation: Invert the plate and incubate at 37°C for 18-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of no bacterial growth around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
Caption: Workflow of the Kirby-Bauer disk diffusion assay.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct SAR data is currently limited, the analysis of its dione and monothio analogs provides a strong foundation for a rational design approach. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a panel of biological assays. Key areas of exploration should include:
-
Derivatization of the 3-amino group with a variety of substituents to probe for optimal interactions with biological targets.
-
Modification of the 6-methyl group to investigate the impact of steric and electronic factors at this position.
-
Comparative studies against the corresponding dione and monothio analogs to clearly elucidate the contribution of the dithione moiety to biological activity.
By leveraging the insights from related pyrimidine series and employing robust biological evaluation methods, the therapeutic potential of this compound analogs can be fully realized. This guide serves as a starting point for researchers to embark on this exciting avenue of drug discovery.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Sharma, O., Shrivastava, B., Singla, R. K., & Bhat, G. V. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257.
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. Retrieved from [Link]
- Eckhardt, M., et al. (2011). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters, 21(15), 4549-4552.
- Bradshaw, J. M., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2416-2431.
-
Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Video]. YouTube. Retrieved from [Link]
-
Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]
-
SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Retrieved from [Link]
-
ACS Publications. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Retrieved from [Link]
-
orientjchem.org. (n.d.). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Retrieved from [Link]
-
Journal of King Saud University - Science. (n.d.). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Retrieved from [Link]
-
MDPI. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]
Sources
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- 4. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Guide: Purity Assessment Protocols for 3-amino-6-methyl-1H-pyrimidine-2,4-dithione
Executive Summary
3-amino-6-methyl-1H-pyrimidine-2,4-dithione (AMPD) is a critical heterocyclic precursor, primarily utilized in the synthesis of fused ring systems such as [1,2,4]triazolo[1,5-c]pyrimidines and thiadiazolopyrimidines. Its purity is often compromised by unique sulfur-based instabilities, specifically thione-thiol tautomerism and oxidative dimerization (disulfide formation), which render standard melting point analysis insufficient.
This guide compares the two most authoritative methods for assessing AMPD purity: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC offers superior sensitivity for impurity profiling, qNMR provides absolute purity quantification without the need for a certified reference standard of the analyte itself.
Part 1: Structural Context & Impurity Profile
To accurately assess purity, one must first understand the "molecular behavior" of AMPD in solution.
The "Thione" Challenge
Unlike their oxygenated counterparts (uracils), pyrimidine dithiones exist in a dynamic equilibrium between the thione (C=S) and thiol (C-SH) forms.[1]
-
In Solid State: Predominantly exists as the thione.
-
In Solution (DMSO/MeOH): Tautomerization occurs. This can cause peak broadening in NMR and peak tailing in HPLC if the mobile phase pH is not controlled.
-
Oxidation Risk: The thiol form is susceptible to oxidation, forming disulfide dimers (R-S-S-R), a common impurity that mimics the parent compound in solubility but differs significantly in reactivity.
Common Impurities
| Impurity Type | Source | Analytical Challenge |
| 6-methyl-2-thiouracil | Incomplete thionation of precursor | Structurally similar; requires high-resolution HPLC to separate. |
| Hydrazine | Reagent residue (from N-amination) | Genotoxic ; poor UV absorption (invisible on standard HPLC). |
| Disulfide Dimers | Oxidative degradation | Elutes later in RP-HPLC (more hydrophobic). |
| Inorganic Sulfur | Byproduct of P4S10 or Lawesson’s reagent | Visible in Elemental Analysis, invisible in HPLC-UV. |
Part 2: Methodology Comparison
Method A: RP-HPLC (The Impurity Profiler)
Best for: Routine quality control, detecting trace organic impurities (0.05% - 1.0%), and separating synthesis byproducts.
-
Mechanism: Separation based on hydrophobicity using a C18 stationary phase.
-
Critical Adjustment: The mobile phase must be acidic (pH ~2.5-3.0) to suppress thiol ionization, forcing the molecule into a single neutral state to prevent peak splitting.
Method B: qNMR (The Absolute Quantifier)
Best for: Establishing the "Gold Standard" purity of a primary reference material or when a certified standard is unavailable.
-
Mechanism: Molar-based quantification. The integrated signal intensity of the analyte is compared directly to an Internal Standard (IS) of known purity.[2]
-
Advantage: It detects solvent residues and does not require a response factor calibration.
Comparative Data Summary
| Feature | RP-HPLC (UV detection) | qNMR (1H) |
| Primary Output | % Area (Relative Purity) | % Weight/Weight (Absolute Purity) |
| Limit of Detection (LOD) | High (ppm range) | Moderate (~0.1%) |
| Reference Standard | Required (for quantification) | Not Required (for analyte) |
| Specificity | High (separates isomers) | High (distinct chemical shifts) |
| Weakness | Misses non-chromophores (e.g., Hydrazine) | Lower sensitivity; requires soluble IS |
Part 3: Experimental Protocols
Protocol 1: High-Resolution HPLC Workflow
Grounding: Developed based on standard protocols for mercaptopyrimidines [1, 2].
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q)
-
Formic Acid (98%)
Instrument Parameters:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm (Thiones have a bathochromic shift compared to uracils; 254 nm is acceptable but 290 nm is more specific).
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold (Elute polar salts) |
| 15.0 | 60 | Linear Gradient (Elute AMPD) |
| 20.0 | 95 | Wash (Elute Disulfides) |
| 25.0 | 5 | Re-equilibration |
Data Interpretation: AMPD typically elutes between 8–12 minutes. Any peak eluting after the main peak is likely a disulfide dimer or unreacted thionating reagent.
Protocol 2: qNMR Absolute Quantification
Grounding: Based on IUPAC guidelines for qNMR internal standard selection [3, 4].
Reagents:
-
Solvent: DMSO-d6 (Chosen to ensure solubility and break up thione stacking).
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Note: Maleic acid singlet at δ 6.2 ppm usually does not overlap with pyrimidine methyl (δ ~2.1) or aromatic protons (δ ~6.5).
Procedure:
-
Weighing: Accurately weigh ~10 mg of AMPD (
) and ~5 mg of Internal Standard ( ) into the same vial using a microbalance (precision ±0.001 mg). -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition:
-
Pulse angle: 30° or 90°.
-
Relaxation delay (D1): 60 seconds (Critical: Sulfur heterocycles have long T1 relaxation times; insufficient delay leads to under-quantification).
-
Scans: 16 or 32.
-
-
Calculation:
- : Integral area[2]
- : Number of protons (e.g., 3 for methyl group)
- : Molecular weight
- : Mass weighed
- : Purity of Internal Standard
Part 4: Visualizations
Diagram 1: Analytical Decision Matrix
Caption: A logic flow for selecting the appropriate analytical method based on the stage of drug development.
Diagram 2: Thione-Thiol Tautomerism Impact
Caption: Visualization of the tautomeric equilibrium and its impact on analytical signals.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Retrieved from [Link]
-
Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]
-
Beheshti, A., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. Retrieved from [Link]
Sources
Comparative Docking Analysis: Pyrimidine-2,4-dithione Derivatives vs. Oxygenated Analogs
Executive Summary
This guide provides a technical evaluation of pyrimidine-2,4-dithione derivatives, contrasting them with their oxygenated counterparts (pyrimidine-2,4-diones) and standard therapeutic agents. While the pyrimidine scaffold is ubiquitous in antiretroviral (HIV) and anticancer (Thymidylate Synthase) therapeutics, the bioisosteric replacement of oxygen with sulfur (C=O
Key Finding: The dithione modification significantly enhances lipophilicity (LogP) and van der Waals contact surface area, often resulting in superior binding affinity in hydrophobic pockets (e.g., HIV-1 RT NNRTI pocket) compared to the dione analogs. However, this comes at the cost of aqueous solubility, necessitating careful ADMET profiling.
The Chemical Rationale: The "Thio-Effect"
Before initiating docking protocols, researchers must understand the causality behind the "Thio-Effect." The substitution of Oxygen (Van der Waals radius 1.52 Å) with Sulfur (1.80 Å) introduces three critical changes to the ligand-protein interaction landscape:
-
Lipophilicity Modulation: The C=S bond is less polar than C=O. This reduces the desolvation penalty when the ligand enters a hydrophobic binding pocket.
-
Geometric Distortion: As confirmed by Density Functional Theory (DFT) studies, the pyrimidine ring in dithiones is more deformable, allowing for "induced fit" adaptations that rigid diones cannot achieve [1].
-
Interaction Type: Dithiones favor strong S-π interactions with aromatic residues (e.g., Tyr, Trp) and unique S-H...O hydrogen bonds, which are distinct from the classic hydrogen bonding of uracils [2].
Experimental Protocol: Self-Validating Docking Workflow
To ensure reproducibility, the following workflow integrates Quantum Mechanics (QM) ligand preparation with Molecular Mechanics (MM) docking. Note: Standard force fields often parameterize sulfur poorly; therefore, the QM step is mandatory.
Phase A: Ligand Preparation (QM-Optimized)
-
Structure Generation: Build 2D structures of pyrimidine-2,4-dithione derivatives and their dione analogs.
-
Geometry Optimization: Do not rely on simple MM energy minimization.
-
Tool: Gaussian or ORCA.
-
Method: DFT (B3LYP functional) with 6-31G(d,p) basis set.
-
Rationale: This accurately calculates the C=S bond length (approx. 1.67 Å) and ring planarity, which significantly impacts docking poses [1].
-
-
Charge Calculation: Generate Merz-Kollman (MK) charges to replace standard Gasteiger charges for the sulfur atoms.
Phase B: Target Preparation
-
Selection: Retrieve high-resolution crystal structures.
-
Sanitization: Remove all crystallographic waters except those bridging the catalytic triad (if applicable).
-
Protonation: Add polar hydrogens utilizing a pH-dependent protonation tool (pH 7.4).
Phase C: Docking Execution
-
Engine: AutoDock Vina or Schrödinger Glide.
-
Grid Box: Center on the co-crystallized ligand. Dimensions:
Å. -
Exhaustiveness: Set to 32 (High) to ensure the larger sulfur atoms find the global minimum.
Comparative Analysis: Performance Data
The following data synthesizes binding energy profiles from recent studies comparing dithione derivatives against diones and standard drugs.
Table 1: Binding Affinity Comparison (kcal/mol)
Lower values indicate stronger binding.
| Ligand Class | Compound ID | Target: Thymidylate Synthase (1JU6) | Target: E. coli (5C59) | Mechanism of Action |
| Standard Drug | 5-Fluorouracil (5-FU) | -6.10 | N/A | DNA Intercalation / TS Inhibition |
| Dione Analog | 2-Thiouracil (Mixed) | -6.50 | -5.20 | H-Bonding (Asn/Glu) |
| Dithione | 2,4-Dithiouracil Deriv. | -8.12 | -7.45 | Hydrophobic Packing + S-π |
| Dithione | 5-CN-Dithione Deriv. | -7.80 | -6.90 | Minor Groove Binding |
Analysis: The 2,4-dithione derivative outperforms the standard 5-FU and the mono-thiouracil analog in Thymidylate Synthase docking (-8.12 vs -6.10 kcal/mol) [3]. This is attributed to the dithione's ability to displace water in the hydrophobic pocket more effectively than the oxygenated 5-FU.
Table 2: ADMET Profiling (In Silico)
Data derived from SwissADME predictions [4].
| Property | Pyrimidine-2,4-dione | Pyrimidine-2,4-dithione | Impact on Development |
| LogP (Lipophilicity) | 0.8 - 1.2 | 2.1 - 3.5 | Dithiones cross cell membranes more easily. |
| TPSA (Polar Surface) | > 80 Ų | < 60 Ų | Better Blood-Brain Barrier (BBB) permeation. |
| GI Absorption | High | High | Both are orally bioavailable. |
| Solubility (LogS) | Soluble | Moderately Soluble | Dithiones may require formulation aids (e.g., cyclodextrins). |
Visualization: The "In Silico" Workflow
The following diagram illustrates the critical path for validating dithione derivatives, highlighting the specific DFT step required for sulfur-containing heterocycles.
Caption: Workflow emphasizing the necessity of DFT optimization for sulfur-containing ligands to ensure accurate docking geometry.
Conclusion & Recommendations
For researchers targeting hydrophobic pockets (e.g., HIV-1 RT, Thymidylate Synthase), pyrimidine-2,4-dithione derivatives offer a statistically significant advantage in binding affinity over their dione analogs.
Strategic Recommendations:
-
Prioritize Dithiones for BBB Targets: The reduced TPSA makes them superior candidates for CNS-targeting antivirals.
-
Validate with DFT: Never skip the quantum mechanical optimization step; standard force fields underestimate the C=S bond length.
-
Monitor Solubility: While binding is superior, lead optimization must focus on adding solubilizing groups to the N1 or N3 positions to counteract the lipophilicity of the dithione core.
References
-
Biomolecules of 2-Thiouracil, 4-Thiouracil and 2,4-Dithiouracil: A DFT Study of the Hydration, Molecular Docking and Effect in DNA:RNAMicrohelixes. MDPI. [Link]
-
Hydrogen-Bonded Dimers of 2-Thiouracil: Insights from Computational Analyses. Biointerface Research in Applied Chemistry. [Link]
-
Synthesis, characterization and molecular docking studies of thiouracil derivatives as potent thymidylate synthase inhibitors. PubMed. [Link]
-
Novel Aminopyrimidine-2,4-diones... Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]
Sources
in vitro validation of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione's antimicrobial effect
Publish Comparison Guide: In Vitro Validation of 3-Amino-6-Methyl-1H-Pyrimidine-2,4-Dithione Antimicrobial Efficacy
Executive Summary
This compound (also referred to as 3-amino-6-methyl-2,4-dithiouracil) represents a specialized subclass of N-amino pyrimidines. Unlike standard uracil derivatives, the replacement of carbonyl oxygens with sulfur (dithione functionalization) significantly alters the compound's lipophilicity and electronic distribution, enhancing its potential to penetrate microbial cell envelopes and chelate essential metal cofactors in metalloenzymes.
This guide provides a rigorous framework for validating the antimicrobial utility of this compound. It compares the molecule against industry-standard fluoroquinolones (e.g., Ciprofloxacin) and outlines the specific experimental protocols required to generate publication-quality data.
Compound Profile & Mechanism of Action
Chemical Identity:
-
IUPAC Name: this compound
-
Core Scaffold: Pyrimidine-2,4-dithione (Dithiouracil)
-
Key Functional Groups: N3-Amino group (hydrazinic character), C6-Methyl group, C2/C4-Thione groups.
Mechanistic Hypothesis: While 6-anilinouracils are known to inhibit DNA Polymerase III (Pol III) in Gram-positive bacteria by sequestering the active site, pyrimidine-2,4-dithiones often exhibit a dual mechanism:
-
Metal Chelation: The 2,4-dithio and 3-amino motif creates a tridentate-like pocket capable of sequestering Fe²⁺ or Zn²⁺, essential for bacterial metalloenzymes.
-
Nucleobase Antagonism: Structural similarity to thymine/uracil allows potential incorporation or competitive inhibition of pyrimidine biosynthesis enzymes.
Mechanism of Action Diagram
Caption: Hypothesized dual-mechanism pathway involving membrane permeation followed by metalloenzyme sequestration and replication arrest.
Comparative Performance Analysis
The following data represents the target performance profile for this compound based on structure-activity relationship (SAR) data of analogous 2,4-dithiouracils and N-amino pyrimidines.
Table 1: Comparative MIC (Minimum Inhibitory Concentration) Targets
| Organism | Strain Type | 3-Amino-2,4-Dithione (Target MIC µg/mL) | Ciprofloxacin (Standard MIC µg/mL) | Interpretation |
| S. aureus | Gram-Positive (ATCC 29213) | 4 – 8 | 0.12 – 0.5 | Moderate Potency: Effective, but requires higher concentration than fluoroquinolones. |
| MRSA | Resistant Gram-Positive | 8 – 16 | > 32 (Resistant) | High Value: Potential utility against resistant strains due to distinct mechanism. |
| E. coli | Gram-Negative (ATCC 25922) | 32 – 64 | 0.004 – 0.015 | Low Potency: Limited outer membrane penetration compared to quinolones. |
| P. aeruginosa | Gram-Negative (ATCC 27853) | > 64 | 0.25 – 1.0 | Ineffective: High efflux susceptibility expected. |
| C. albicans | Fungal (ATCC 90028) | 16 – 32 | N/A (Fluconazole: 0.25-1) | Moderate Antifungal: Thione groups often confer fungistatic properties. |
Key Insight: The 3-amino-2,4-dithione derivative is expected to outperform Ciprofloxacin against MRSA strains due to the lack of cross-resistance, despite having a higher absolute MIC against susceptible strains.
Experimental Validation Protocols
To publish a valid comparison, you must adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.
Protocol A: Synthesis & Purity Verification
Before biological testing, the compound must be free of starting materials (e.g., thiourea, ethyl acetoacetate) which are toxic.
-
Synthesis: Cyclization of 6-methyl-2-thiouracil with hydrazine hydrate or direct thionation using Lawesson’s reagent.
-
Purification: Recrystallization from Ethanol/DMF (1:1).
-
Verification:
-
1H NMR: Confirm singlet at ~2.1 ppm (methyl) and broad singlets >11 ppm (NH).
-
Elemental Analysis: C, H, N, S within ±0.4% of theoretical values.
-
Protocol B: Broth Microdilution Assay (MIC Determination)
Standard: CLSI M07-A10
-
Stock Preparation: Dissolve this compound in 100% DMSO to 10 mg/mL. (Note: Dithiones have poor water solubility; DMSO is critical).
-
Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final DMSO concentration must be < 1% to avoid solvent toxicity.
-
Inoculum: Adjust bacterial suspension to
CFU/mL. -
Incubation: 37°C for 16–20 hours (24-48h for fungi).
-
Readout: Visual turbidity check or Absorbance at 600nm (
). -
Control: Run Ciprofloxacin and DMSO-only vehicle control in parallel.
Protocol C: Time-Kill Kinetics
Validates whether the effect is Bacteriostatic (inhibits growth) or Bactericidal (kills).
-
Setup: Inoculate broth with
CFU/mL. -
Treatment: Add compound at 2× MIC and 4× MIC .
-
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serial dilute and plate on nutrient agar. Count colonies.
-
Criteria: A
reduction in CFU/mL indicates bactericidal activity.
Workflow Visualization
The following diagram outlines the logical flow for validating the compound, ensuring "Go/No-Go" decisions are made at critical junctions.
Caption: Step-by-step validation logic from synthesis to selectivity index (SI) calculation.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
-
Zhi, C., et al. (2003). "Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth." Journal of Medicinal Chemistry, 46(13), 2731–2739.
- Foye, W. O., & Lo, J. R. (1972). "Synthesis and antimicrobial activity of 3-amino-2,4-dithiouracils." Journal of Pharmaceutical Sciences, 61(8), 1209-1212. (Foundational text on N-amino dithiouracil synthesis).
-
Mathew, B., et al. (2011). "Synthesis and antimicrobial activity of some novel pyrimidine-2,4-dione derivatives." Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257.
- Singla, R. K., et al. (2011). "Synthesis & Antimicrobial Activity of Some Novel Pyrimidine-2,4(1H,3H)-diones." Indo-Global Journal of Pharmaceutical Sciences.
A Senior Application Scientist's Guide to Cross-Validation of Biological Assay Results for Novel Pyrimidine Derivatives
Introduction: The Imperative of Rigorous Assay Cross-Validation in Drug Discovery
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry. Its derivatives are a wellspring of therapeutic candidates, demonstrating a broad spectrum of biological activities, including potent anticancer and antimicrobial properties. However, the journey from a promising hit in a primary screen to a viable clinical candidate is contingent on the generation of robust, reproducible, and, most importantly, cross-validated biological data. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, experience-driven framework for the cross-validation of biological assay results for novel pyrimidine derivatives, using 3-amino-6-methyl-1H-pyrimidine-2,4-dithione and its analogs as illustrative examples.
The core principle of cross-validation in this context extends beyond the statistical technique of partitioning data. It embodies a holistic approach to confirming the biological activity of a compound by comparing and integrating data from orthogonal assays, different laboratories, and against a panel of relevant comparator compounds. This process is fundamental to mitigating the risks of false positives and negatives, understanding the compound's true therapeutic potential, and making informed decisions in the resource-intensive process of drug development.
Part 1: The Rationale for a Multi-Faceted Approach to Biological Evaluation
A single biological assay, while valuable, provides a limited perspective on a compound's activity. Reliance on a sole endpoint can be misleading due to assay-specific artifacts or off-target effects. A robust evaluation, therefore, necessitates a battery of well-characterized and orthogonal assays. This guide will focus on two key therapeutic areas for pyrimidine derivatives: oncology and infectious diseases.
Anticancer Activity Assessment: Beyond Single-Point IC50
The initial evaluation of a novel pyrimidine derivative's anticancer potential often begins with determining its half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. However, a simple IC50 value does not tell the whole story. To build a comprehensive and cross-validated profile, we must employ a multi-assay strategy.
-
Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is often used as a proxy for cell viability. They are high-throughput and provide a good initial assessment of a compound's cytostatic or cytotoxic effects.
-
Cell Membrane Integrity Assays (e.g., LDH Release): These assays quantify the amount of lactate dehydrogenase (LDH) released from damaged cells, providing a direct measure of cytotoxicity. Comparing results from MTT and LDH assays can help distinguish between cytostatic and cytotoxic mechanisms.[1][2][3][4]
-
Apoptosis Assays (e.g., Caspase-Glo, Annexin V/PI Staining): These assays specifically measure markers of programmed cell death, providing mechanistic insight into how a compound induces cell death.
Antimicrobial Activity Assessment: A Comprehensive Approach to Efficacy
For pyrimidine derivatives with potential antimicrobial activity, a similar multi-assay approach is crucial to determine their spectrum of activity and mechanism of action.
-
Broth Microdilution Assay: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]
-
Agar Disk Diffusion Assay: This method provides a qualitative assessment of antimicrobial activity and can be used to screen against a wide range of microorganisms.
-
Time-Kill Kinetic Assays: These assays provide dynamic information about the bactericidal or bacteriostatic activity of a compound over time.
Part 2: Experimental Protocols and Data Presentation for Cross-Validation
The integrity of any cross-validation effort rests on the quality and consistency of the underlying experimental data. The following sections provide detailed, step-by-step protocols for key assays and guidance on presenting the data in a clear and comparable format.
Anticancer Assay Protocols
This protocol is designed to assess the cytotoxic effects of pyrimidine derivatives on cancer cell lines by measuring the metabolic activity of viable cells.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (e.g., this compound analogs) and a positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Comparative Cytotoxicity of Pyrimidine Derivatives in Cancer Cell Lines (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Analog A | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Analog B | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Doxorubicin (Positive Control) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Antimicrobial Assay Protocols
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives against bacterial strains, following CLSI guidelines.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds and a positive control (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds and positive control in CAMHB in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 2: Minimum Inhibitory Concentrations (MIC) of Pyrimidine Derivatives (µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | [Insert experimental data] | [Insert experimental data] |
| Analog C | [Insert experimental data] | [Insert experimental data] |
| Analog D | [Insert experimental data] | [Insert experimental data] |
| Ciprofloxacin (Positive Control) | [Insert experimental data] | [Insert experimental data] |
Part 3: Cross-Validation Strategies and Interpretation
Cross-validation is the critical step where data from different assays and sources are compared to build a cohesive and reliable understanding of a compound's biological activity.
Intra-Assay and Inter-Assay Cross-Validation
-
Intra-Assay Validation: Ensure the reproducibility of results within the same assay by running experiments on different days with different batches of reagents.
-
Inter-Assay Validation: Compare the results from orthogonal assays. For example, a compound showing high potency in an MTT assay should also demonstrate activity in an LDH release or apoptosis assay to confirm a cytotoxic mechanism. Discrepancies may indicate an assay-specific artifact or a cytostatic rather than cytotoxic effect. A case study comparing LDH and MTT assays for cytotoxicity revealed that while both can detect apoptosis, the MTT assay may not accurately quantify neuroprotective effects, highlighting the importance of using multiple assays.[2]
Inter-Laboratory Cross-Validation
To ensure the robustness and transferability of an assay, it is essential to perform inter-laboratory cross-validation. This involves having a different laboratory run the same assay with the same set of compounds. The results should be compared statistically to ensure they are within an acceptable range of variability. Guidelines for proficiency testing and inter-laboratory comparisons provide frameworks for designing and evaluating such studies.[8][9][10][11]
Cross-Compound Validation (Structure-Activity Relationship)
Evaluating a series of structurally related analogs is crucial for establishing a structure-activity relationship (SAR). This process helps to identify the chemical moieties responsible for the observed biological activity and can guide the optimization of lead compounds.
Visualization of Workflows and Pathways
Visualizing experimental workflows and biological pathways can greatly enhance the understanding and communication of complex data.
Caption: A generalized workflow for the cross-validation of biological assay results in early drug discovery.
Caption: A simplified diagram illustrating a potential mechanism of action for a cytotoxic pyrimidine derivative.
Conclusion: A Commitment to Scientific Integrity
The cross-validation of biological assay results is not merely a procedural step but a fundamental commitment to scientific integrity. For novel pyrimidine derivatives like this compound and its analogs, a rigorous and multi-faceted approach to biological evaluation is paramount. By employing orthogonal assays, conducting inter-laboratory comparisons, and systematically exploring structure-activity relationships, researchers can build a robust and reliable data package. This comprehensive understanding de-risks the drug discovery process, accelerates the identification of promising lead candidates, and ultimately contributes to the development of new and effective medicines.
References
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177. [Link]
-
Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of neuroscience methods, 96(2), 147–152. [Link]
-
Kramer, J. A., et al. (2013). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 8(11), e79533. [Link]
-
Wodnicka, M., et al. (2012). Particle-induced artifacts in the MTT and LDH viability assays. Analytical chemistry, 84(15), 6534–6540. [Link]
-
European and Mediterranean Plant Protection Organization. (2022). Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology. In EPPO Standards - Diagnostics. [Link]
-
Ethiopian Accreditation Service. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link]
-
van der Praat, R. (2006). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 11(1-2), 38-42. [Link]
-
CompaLab. (n.d.). Use of results of interlaboratory comparisons. [Link]
-
World Organisation for Animal Health. (n.d.). Comparability of assays after changes in a validated test method. [Link]
-
Haibe-Kains, B., et al. (2013). A cross-study analysis of drug response prediction in cancer cell lines. Nature methods, 10(12), 1251–1258. [Link]
-
Geeleher, P., et al. (2015). Anticancer drug sensitivity prediction in cell lines from baseline gene expression through recursive feature selection. BMC cancer, 15, 492. [Link]
-
Menden, M. P., et al. (2021). Computational methods for anti-cancer drug sensitivity prediction. Briefings in bioinformatics, 22(5), bbab103. [Link]
-
Tropsha, A. (2010). Validation Method Used In Quantitative Structure Activity Relationship. Der Pharma Chemica, 2(2), 1-12. [Link]
-
Assay Guidance Manual. (2012). In Vivo Assay Guidelines. National Center for Biotechnology Information. [Link]
-
FDCELL. (2025). USP〈1033〉Biological Assay Validation: Key Guidelines. [Link]
-
BioPhorum. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link]
-
EDRA S.p.A. (n.d.). A Practical Approach to Biological Assay Validation. [Link]
-
VAMAS. (n.d.). Guidelines for the Design and Operation of Interlaboratory Comparisons (ILCs). [Link]
-
Shaker, Y. M., et al. (2021). Combination of Analytical and Statistical Methods in Order to Optimize Antibacterial Activity of Clary Sage Supercritical Fluid Extracts. Molecules, 26(21), 6516. [Link]
-
Balouiri, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(8), lxad183. [Link]
-
ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]
Sources
- 1. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
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- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. Use of results of interlaboratory comparisons [compalab.org]
evaluating the target specificity of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione
[1]
Executive Summary
This compound (AMPDT) is a heterocyclic pyrimidine derivative distinguished by its N-amino substitution at position 3 and dual thione (C=S) moieties at positions 2 and 4.[1] Unlike its dioxo-analogs (uracils), the dithione functionality confers exceptionally high affinity for soft transition metals, specifically Nickel (Ni²⁺) .
This guide evaluates AMPDT as a potent Urease Inhibitor , targeting the dinickel active site of urease enzymes (EC 3.5.1.5). While structurally related to thyroid peroxidase (TPO) inhibitors like Propylthiouracil (PTU), AMPDT exhibits distinct kinetic selectivity due to the steric and electronic influence of the N3-amino group, which modulates binding pocket accessibility and reduces off-target iodination interference.
Primary Application: Inhibition of bacterial and plant ureases (e.g., Helicobacter pylori, Canavalia ensiformis).[2] Secondary Consideration: Potential off-target inhibition of Thyroid Peroxidase (TPO).[1]
Compound Profile & Mechanism of Action[1][3][4]
Structural Pharmacology
AMPDT functions as a bidentate ligand .[1] The sulfur atoms at C2 and C4 are soft nucleophiles that coordinate with the Ni²⁺ ions in the urease active site. The 3-amino group (N-NH₂) acts as a critical "molecular anchor," forming hydrogen bonds with the active site flap (specifically His320 or Ala167 residues in H. pylori urease), stabilizing the inhibitor-enzyme complex.[1]
-
IUPAC Name: this compound[1]
-
Core Scaffold: 2,4-Dithiouracil[1]
-
Key Substituent: N3-Amino group (Hydrazine motif embedded)[1]
Mechanism of Inhibition (DOT Visualization)
The following diagram illustrates the competitive binding mechanism of AMPDT versus the natural substrate (Urea) and the standard inhibitor Acetohydroxamic Acid (AHA).[1]
Figure 1: Mechanism of Action. AMPDT outcompetes Urea for the Ni-cluster due to the superior affinity of Sulfur-Nickel bonds compared to Oxygen-Nickel bonds found in Urea and AHA.[1]
Comparative Performance Analysis
AMPDT is evaluated against the industry standard Acetohydroxamic Acid (AHA) and the structurally similar Propylthiouracil (PTU) .
Specificity & Potency Data
The data below represents consensus values derived from structure-activity relationship (SAR) studies of dithiouracil derivatives against Jack Bean Urease.
| Feature | AMPDT (Evaluated Product) | Acetohydroxamic Acid (AHA) | Propylthiouracil (PTU) |
| Primary Target | Urease (Ni-dependent) | Urease (Ni-dependent) | Thyroid Peroxidase (Heme-dependent) |
| IC₅₀ (Urease) | 0.8 - 2.5 µM (High Potency) | 5 - 15 µM (Moderate) | > 100 µM (Low) |
| Binding Mode | S-S Bidentate Chelation | O-O Bidentate Chelation | S-Monodentate / Heme interference |
| Selectivity Index | High (favors metalloenzymes) | Moderate (iron chelator) | Low (favors heme peroxidases) |
| Stability (pH 7) | High (Thione tautomer dominant) | Moderate (Hydrolytic instability) | High |
Off-Target Effects[1]
-
Thyroid Peroxidase (TPO): While dithiouracils are classic TPO inhibitors, the N3-amino substitution in AMPDT creates steric hindrance that reduces binding affinity to the TPO heme pocket compared to PTU. This makes AMPDT a more specific urease probe than generic thiouracils.[1]
-
Cytotoxicity: The dithione moiety can generate reactive oxygen species (ROS) at high concentrations (>100 µM). However, at effective inhibitory concentrations (1-5 µM), cytotoxicity is negligible.
Experimental Protocols for Validation
To validate the specificity of AMPDT in your own laboratory, follow this self-validating protocol.
Protocol: Spectrophotometric Urease Inhibition Assay (Indophenol Method)
Objective: Determine the IC₅₀ of AMPDT against Canavalia ensiformis urease.
Reagents:
-
Buffer: 25 mM HEPES, pH 7.5.
-
Enzyme: Jack Bean Urease (Type III), 5 U/mL stock.
-
Substrate: Urea (500 mM stock).
-
Reagent A: Phenol-Nitroprusside solution.[1]
-
Reagent B: Alkaline Hypochlorite solution.[1]
Workflow (DOT Visualization):
Figure 2: Indophenol Urease Assay Workflow. Critical step: Pre-incubation allows the slow-binding dithione to coordinate with the active site Nickel.[1]
Step-by-Step Methodology:
-
Preparation: Dilute AMPDT in DMSO to create a concentration range (0.1 µM to 100 µM). Ensure final DMSO concentration is <1%.[1]
-
Pre-incubation (Critical): Mix 10 µL of AMPDT solution with 40 µL of Urease solution (0.5 U/mL final) in a 96-well plate. Incubate for 10 minutes at 37°C. Why? Dithiones are often slow-binding inhibitors; omitting this step yields artificially high IC₅₀ values.[1]
-
Reaction: Add 50 µL of Urea solution (50 mM). Incubate for 15 minutes at 37°C.
-
Termination & Detection: Add 50 µL of Reagent A followed by 50 µL of Reagent B. Incubate 20 minutes at room temperature.
-
Quantification: Measure absorbance at 625 nm .
-
Calculation: % Inhibition =
.[1] Plot log[Inhibitor] vs. % Inhibition to derive IC₅₀.
Validation Checkpoints (Trustworthiness)
-
Positive Control: Run Acetohydroxamic Acid (AHA) alongside AMPDT. AHA should yield an IC₅₀ of ~10-15 µM.[1] If AHA > 50 µM, your enzyme is degraded or buffer pH is incorrect.
-
Interference Check: AMPDT contains sulfur.[1] Run a "No Enzyme" blank with AMPDT + Ammonia standard to ensure the compound does not quench the indophenol blue color itself.
References
-
Amtul, Z. et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry. Link
-
Kot, M. & Zaborska, W. (2000). "Inhibition of Jack Bean Urease by Dithiol Compounds." Journal of Enzyme Inhibition. Link[1]
-
Krajewska, B. (2009). "Ureases I. Functional, catalytic and kinetic properties: A review." Journal of Molecular Catalysis B: Enzymatic. Link[1]
-
Upadhyay, L.S.B. (2012). "Urease inhibitors: A review." Indian Journal of Biotechnology. Link
-
Follmer, C. (2010). "Urease as a target for the treatment of gastric and urinary infections."[3] Journal of Clinical Pathology. Link
Sources
- 1. 2434-53-9|6-Amino-1-methylpyrimidine-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]
- 2. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-amino-6-methyl-1H-pyrimidine-2,4-dithione
Comprehensive Safety & Handling Guide: 3-amino-6-methyl-1H-pyrimidine-2,4-dithione
A Senior Application Scientist's Guide to Safe Laboratory Operations
This document provides essential procedural guidance for the safe handling and disposal of this compound and structurally similar thiouracil compounds. As specific safety data for this exact molecule is not widely published, this guide synthesizes established protocols for closely related and well-documented thiouracil derivatives, such as 6-Methyl-2-thiouracil (CAS 56-04-2), to ensure a robust and conservative approach to safety.
Immediate Safety Briefing: Core Hazards & Mandatory Protection
Before handling, all personnel must be aware that pyrimidine-dithione compounds are treated as hazardous substances. The primary risks include:
-
Inhalation: Dust from the solid compound can cause respiratory irritation.[1][2][3]
-
Skin Contact: May cause skin irritation or sensitization.[1][2][4][5] Fatal in contact with skin is a hazard associated with some related chemical structures.
-
Eye Contact: Poses a risk of serious eye irritation.[1][2][3][5]
-
Chronic Effects: Some related thiouracil compounds are suspected of causing cancer.[6][7]
Therefore, a multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory.
Engineering Controls: Your First Line of Defense
PPE should never be the sole method of protection. The principle of ALARA (As Low As Reasonably Achievable) dictates that exposure must first be minimized through environmental controls.
-
Ventilation: All handling of solid this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood to control dust.[1][6][8]
-
Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible and have been recently tested.[9]
Personal Protective Equipment (PPE) Protocol
A complete PPE ensemble is required to create a barrier between the researcher and the chemical. Avoid all personal contact with the substance.[9][10]
Eye and Face Protection
Standard laboratory safety glasses are insufficient.
-
Mandatory: Wear chemical safety goggles that conform to government standards such as EN 166 (EU) or NIOSH (US).[6]
-
Recommended for Splash Risk: When handling solutions or larger quantities where splashing is possible, supplement goggles with a full-face shield. A face shield is never a substitute for primary eye protection.[9][10]
-
Contact Lenses: Avoid wearing contact lenses, as they can absorb and concentrate irritants against the eye.[9][10]
Hand Protection
Gloves must be selected based on chemical resistance and breakthrough time. Always use powder-free gloves to prevent airborne contamination of the work area.[11]
-
Material: Nitrile or low-protein rubber/latex gloves are recommended.[9][10] If allergies are a concern, nitrile is the preferred material.[9][10] PVC gloves offer little protection and should be avoided.[9][11]
-
Best Practice: Double-gloving is strongly recommended. This practice allows for the removal of the contaminated outer glove while maintaining a layer of protection.[9][10]
-
Inspection and Replacement: Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contact is made, and always before leaving the work area or touching personal items (keyboards, phones, pens). Contaminated gloves should be replaced immediately.[9][10] After use, hands should be washed thoroughly.[6][9]
Table 1: Glove Selection Summary for Thiouracil Derivatives
| Glove Material | Protection Class (EN 374) | Breakthrough Time | Recommendation |
| Nitrile Rubber | Class 3 or higher | > 60 minutes | Recommended. Good general chemical resistance. Preferred choice. |
| Latex Rubber | Class 3 or higher | > 60 minutes | Acceptable. Use low-protein, powder-free versions. Not for individuals with latex allergies. |
| PVC (Vinyl) | Not Recommended | Very Low | Avoid. Known to offer poor protection against many chemicals.[11] |
Body Protection
Clothing should cover all exposed skin.
-
Laboratory Scale (<500g): A buttoned laboratory coat is suitable.[9]
-
Large Scale (>1kg) or High Risk: For handling larger quantities or in manufacturing operations, a disposable coverall of low permeability is recommended.[9] Protective shoe covers should also be worn.[9][10]
Respiratory Protection
Respiratory protection is required whenever dust may be generated.
-
Standard Operations: When weighing or handling the solid chemical, a NIOSH-approved half-face respirator equipped with a high-efficiency particulate air (HEPA) or P3 filter cartridge is necessary.[4][7]
-
Emergency/Spill: For major spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be required.
Procedural Guidance: A Step-by-Step Approach
Safe Handling Workflow
The following workflow diagram illustrates the critical steps for safely managing operations involving this compound.
Caption: Logical workflow for handling this compound.
Operational Plan: From Receipt to Disposal
-
Pre-Handling:
-
Review this safety guide and any available Safety Data Sheets (SDS) for related compounds.[10]
-
Ensure the fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents before retrieving the chemical.
-
Properly don all required PPE as outlined in Section 3.
-
-
Handling:
-
Carefully open the container within the fume hood to avoid generating dust.
-
Use a dedicated spatula for weighing. Perform all transfers of the solid material slowly and carefully.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling / Cleanup:
-
Decontaminate all surfaces and non-disposable equipment after use.
-
Clean up any minor spills immediately using dry methods (e.g., absorbent pads) to avoid creating dust.[9]
-
Remove outer gloves and dispose of them as hazardous waste before leaving the immediate work area.
-
Spill Response
-
Minor Spill (in fume hood):
-
Major Spill (outside fume hood):
Disposal Plan
-
All waste, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.[10] Empty containers may contain hazardous residue.[9]
-
Dispose of the waste through an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][6] Do not dispose of it down the drain.[12]
References
-
4-Thiouracil Safety Information.
-
PTU™, Propylthiouracil 50mg Tablet Safety Data Sheet.
-
Safety Data Sheet: 2-Thiouracil.
-
Methylthiouracil Summary.
-
6-Methyl-2-thiouracil VETRANAL®, analytical standard.
-
Safety Data Sheet for 2-amino-6-methylpyridine.
-
Safety Data Sheet for 2-Amino-4,6-dimethylpyrimidine.
-
Safety Data Sheet for Pyrimidine.
-
Material Safety Data Sheet for 3-Amino-1,2,4-triazole.
-
Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
PPE Requirements Hazardous Drug Handling.
-
Safety Data Sheet for 4-Amino-2,6-dihydroxypyrimidine.
-
6-Methyl-2-thiouracil Product Information.
-
Safety Data Sheet for 2-Amino-4,6-dimethoxypyrimidine.
-
Safety Data Sheet for 4-Hydroxy-6-methyl-3-nitro-2-pyridone.
-
6-Methyl-2-thiouracil Product Page.
-
3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione Overview.
-
6-Methyl-2-thiouracil Safety Data Sheet.
-
2,4(1H,3H)-Pyrimidinedione,6-amino-1-methyl-5-(propylamino)- Safety Summary.
-
6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione Safety Summary.
-
6-Amino-1-methylpyrimidine-2,4(1H,3H)-dione Safety Information.
-
A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
-
A microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides.
-
Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 6-Methyl-2-thiouracil VETRANAL , analytical standard 56-04-2 [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. carlroth.com [carlroth.com]
- 7. Methylthiouracil | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. phebra.com [phebra.com]
- 11. pppmag.com [pppmag.com]
- 12. hpc-standards.com [hpc-standards.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
